molecular formula C21H22O7 B1630949 Peucedanocoumarin II

Peucedanocoumarin II

Cat. No.: B1630949
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-JZWAJAMXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peucedanocoumarin II is a natural product found in Peucedanum praeruptorum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-JZWAJAMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Peucedanocoumarin II: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin compound that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, it is part of a large class of secondary metabolites found throughout the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation, aimed at supporting research and development efforts.

Natural Sources

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a plant species belonging to the Apiaceae family.[1] This plant, commonly known as "Qianhu" in traditional Chinese medicine, is a significant reservoir of various bioactive coumarins. Research has also identified this compound in Peucedanum decursivum.

Quantitative Analysis

Quantitative studies have been conducted to determine the concentration of this compound in its primary source. The reported content provides a crucial baseline for extraction and purification strategies.

Plant MaterialPart UsedCompoundConcentration (mg/g of dry weight)Reference
Peucedanum praeruptorum DunnRootThis compound0.46[2]

It has been noted that the concentration of this compound can be influenced by the physiological state of the plant. For instance, in bolted Peucedanum praeruptorum, the content of this compound was observed to increase by 24.8%.[2]

Experimental Protocols: Isolation of this compound

The isolation of this compound from Peucedanum praeruptorum roots involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a composite methodology based on established techniques for coumarin separation from this plant species.

Extraction

The initial step involves the extraction of crude coumarins from the dried and powdered roots of Peucedanum praeruptorum.

  • Solvent: Methanol is an effective solvent for the extraction of coumarins from the plant material.[2]

  • Procedure:

    • Dried and powdered roots of Peucedanum praeruptorum are macerated in methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically employed.

    • The mixture is agitated for a specified period, for example, 24 hours, to ensure thorough extraction.

    • The extract is then filtered to remove solid plant debris.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Chromatographic Purification

The crude extract, containing a mixture of various compounds, requires further purification to isolate this compound. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for this purpose.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus minimizing irreversible adsorption of the sample.

  • Two-Phase Solvent System: A common solvent system for the separation of coumarins from Peucedanum praeruptorum is a mixture of light petroleum-ethyl acetate-methanol-water.[3] A typical ratio is 5:5:5:5 (v/v/v/v).[3]

  • Procedure:

    • The crude methanol extract is dissolved in a small volume of the lower phase of the equilibrated two-phase solvent system.

    • The HSCCC instrument is filled with the stationary phase (the upper phase of the solvent system).[3]

    • The sample solution is injected into the column.

    • The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate, initiating the separation process.[3]

    • Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC.

  • Stationary Phase: A C18 reversed-phase column is suitable for the separation of coumarins.

  • Mobile Phase: A gradient elution with a mixture of methanol and water is typically used.[4]

  • Procedure:

    • The enriched fraction is dissolved in the initial mobile phase solvent.

    • The solution is injected onto the preparative C18 column.

    • A gradient program is run, starting with a higher proportion of water and gradually increasing the proportion of methanol to elute compounds of increasing polarity.

    • The elution is monitored using a UV detector, and fractions corresponding to the peak of this compound are collected.

    • The purity of the isolated compound is confirmed by analytical HPLC and its structure elucidated by spectroscopic methods such as NMR and mass spectrometry.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Peucedanum praeruptorum.

Isolation_Workflow Plant Dried Peucedanum praeruptorum Roots Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanol Extract Extraction->CrudeExtract HSCCC High-Speed Counter-Current Chromatography (HSCCC) CrudeExtract->HSCCC EnrichedFraction Enriched this compound Fraction HSCCC->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound

General workflow for the isolation of this compound.

References

Unveiling the Bioactivity of Peucedanocoumarins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches reveal a significant scarcity of specific data on the biological activity of Peucedanocoumarin II . The majority of research focuses on its closely related isomers, Peucedanocoumarin III (PCIII) and Peucedanocoumarin IV (PCiv). This guide, therefore, presents a comprehensive overview of the well-documented bioactivities of PCIII and PCiv, which may serve as a predictive framework for the potential therapeutic actions of this compound.

Executive Summary

Peucedanocoumarin III and IV are naturally occurring pyranocoumarins that have garnered significant attention for their potent neuroprotective properties. The core mechanism underlying their activity is the inhibition of pathological protein aggregation, a key feature in many neurodegenerative diseases.[1][2][3][4] Specifically, these compounds have been shown to interfere with the formation of α-synuclein fibrils, which are characteristic of Parkinson's disease, and to promote their clearance.[1][5][6][7] This anti-aggregation effect is coupled with cytoprotective actions, shielding neuronal cells from the toxicity induced by these protein aggregates.[1][8] While less explored for these specific isomers, the broader coumarin class is well-known for anti-inflammatory activities, often mediated through the modulation of key signaling pathways like NF-κB and MAPKs.[9][10][11]

Core Biological Activity: Neuroprotection

The primary therapeutic potential of Peucedanocoumarins III and IV lies in their ability to combat the molecular hallmarks of neurodegeneration.

Inhibition of Protein Aggregation

Both PCIII and PCiv have demonstrated a remarkable ability to interfere with the aggregation process of disease-related proteins.

  • α-Synuclein: In vitro studies show that both compounds robustly block the aggregation of recombinant α-synuclein into high-molecular-weight species.[6] PCIII, at a concentration of 50 μM, substantially diminishes α-synuclein aggregation as measured by Thioflavin T fluorescence.[1] Importantly, PCIII has been shown not only to inhibit the formation of new fibrils but also to disaggregate pre-formed α-synuclein fibrils.[1][2][3]

  • Amyloid-Mimic β23: These compounds are also effective against a general β-sheet aggregate mimic known as β23.[6][8] They facilitate the proteasomal clearance of β23 aggregates, with PCiv showing slightly greater potency than PCIII in reducing steady-state β23 levels in SH-SY5Y cells.[6][8]

  • Huntingtin: The anti-aggregation effects of PCIII extend to huntingtin protein aggregates, suggesting a broader therapeutic potential for polyglutamine diseases.[1][2]

Cytoprotection and Cellular Mechanisms

By preventing the formation of toxic protein aggregates, PCIII and PCiv exert a significant cytoprotective effect on neuronal cells.

  • Cell Viability: In SH-SY5Y cells expressing the toxic β23 aggregate, both isomers demonstrated dose-dependent cytoprotective functions.[8] PCiv, in particular, prevented PFF-induced neurotoxicity in primary cortical neurons, leading to a significant increase in neuron viability compared to untreated cells.[6]

  • Proteasomal Clearance: A key mechanism of action is the enhancement of the cell's natural protein disposal system. Both PCIII and PCiv have been shown to accelerate the disaggregation and subsequent proteasomal clearance of protein aggregates.[1][8]

Quantitative Data Summary

The following table collates the key quantitative metrics reported for the biological activities of Peucedanocoumarin III and IV.

CompoundActivityAssay TypeCell Line / ModelResult TypeValueReference(s)
Peucedanocoumarin IV Cytoprotectionβ23-induced toxicitySH-SY5Y CellsEC₅₀0.204 µM[8]
Peucedanocoumarin III Cytoprotectionβ23-induced toxicitySH-SY5Y CellsEC₅₀0.318 µM[8]
Peucedanocoumarin III α-Synuclein AggregationThioflavin T AssayIn VitroInhibitionSubstantial at 50 µM[1]
Peucedanocoumarin III Cell Viability6-OHDA-induced toxicitySH-SY5Y Cells% Viability Increase~20% (from 40% to 60%)[1]
Peucedanocoumarin IV PharmacokineticsOral AdministrationRatsBioavailability~10%[4][5]
Peucedanocoumarin IV PharmacokineticsOral AdministrationRatsHalf-life (t₁/₂)~97 minutes[4][5]
Peucedanocoumarin IV Tissue DistributionIntravenous Admin.RatsBrain-to-Plasma Ratio6.4[4][5]

Experimental Protocols

Cell Viability (Trypan Blue Exclusion Assay)

This protocol is used to assess the cytoprotective effects of the compounds against aggregate-induced toxicity.

  • Cell Plating: Plate SH-SY5Y cells in 12-well plates at a density of 0.2 × 10⁶ cells per well.[8]

  • Induction & Treatment: Induce expression of the toxic protein aggregate (e.g., Tet-Off β23 expression). Simultaneously treat cells with various concentrations of the test compound (e.g., 1 µM PCiv) or vehicle control for 24 hours.[12]

  • Cell Harvesting: Harvest the cells via trypsinization to yield a single-cell suspension. Wash the cells twice with phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cell pellet in serum-free DMEM. Mix an aliquot of the cell suspension with an equal volume of 0.4% (w/v) trypan blue solution. Incubate for 2 minutes at room temperature.[8]

  • Quantification: Count the number of viable (clear) and non-viable (blue) cells using an automated cell counter (e.g., Countess II Automated Cell Counter).[8] Cell viability is expressed as the percentage of live cells relative to the total cell count.

In Vitro α-Synuclein Aggregation (Western Blot Analysis)

This method visualizes the effect of the compounds on the formation of α-synuclein oligomers and fibrils.

  • Reaction Setup: Incubate recombinant α-synuclein protein in PBS at 37°C in the presence or absence of the test compound (e.g., 100 μM PCiv) for a specified duration (e.g., 3 to 5 days) to allow for aggregation.[8]

  • Sample Preparation: Terminate the reaction at designated time points. Mix the samples with SDS-PAGE loading buffer.

  • Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of high-molecular-weight bands indicates aggregation, which is expected to be reduced in the compound-treated samples.

Visualized Mechanisms and Pathways

Neuroprotective Anti-Aggregation Workflow

The core mechanism of PCIII and PCiv involves direct interference with the protein aggregation cascade and enhancement of its subsequent clearance.

G cluster_workflow Neuroprotective Action of Peucedanocoumarins Monomers Misfolded Protein Monomers (e.g., α-Synuclein) Aggregation Aggregation Cascade Monomers->Aggregation Aggregates Toxic Oligomers & Fibrils Aggregation->Aggregates Clearance Proteasomal Clearance Aggregates->Clearance Toxicity Cellular Toxicity & Neuronal Death Aggregates->Toxicity PC Peucedanocoumarin III / IV PC->Aggregation Inhibits PC->Aggregates Disaggregates PC->Clearance Enhances Survival Neuronal Survival & Protection Clearance->Survival G cluster_pathway General Coumarin Anti-Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK MAPK MAPK Activation (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Activation IKK->NFkB Transcription Gene Transcription NFkB->Transcription MAPK->Transcription PC Coumarin Derivative PC->IKK Inhibits PC->MAPK Inhibits Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators

References

Peucedanocoumarin II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activities of Peucedanocoumarin II.

This compound is a pyranocoumarin, a class of organic compounds characterized by a pyran ring fused to a coumarin core. Isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine, this compound has garnered scientific interest for its potential therapeutic applications. This guide synthesizes the current understanding of this compound, presenting its chemical and physical properties, exploring its known biological activities and associated signaling pathways, and detailing relevant experimental methodologies.

Chemical Structure and Properties

This compound possesses a complex chemical architecture, the details of which are crucial for understanding its biological interactions and for guiding synthetic efforts.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name [(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate--INVALID-LINK--
Molecular Formula C21H22O7[Vendor Data]
Molecular Weight 386.4 g/mol [Vendor Data]
CAS Number 130464-56-1[Vendor Data]
Appearance Crystalline solid[Vendor Data]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water.[Vendor Data]
Purity Typically ≥98%[Vendor Data]

Biological Activities and Signaling Pathways

This compound, along with other pyranocoumarins isolated from Peucedanum praeruptorum, has demonstrated a range of biological activities. The primary reported effects include anti-inflammatory actions and the induction of disease resistance in plants.

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

Studies on pyranocoumarins from Peucedanum praeruptorum suggest a potent anti-inflammatory role mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of immune and inflammatory responses.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Pyranocoumarins have been shown to inhibit this process.[1][3]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Peucedanocoumarin This compound Peucedanocoumarin->IKK

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Inhibition

The MAPK signaling cascade, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another crucial pathway in the inflammatory process.[6] Activation of these kinases leads to the expression of various inflammatory mediators. Pyranocoumarins have been observed to suppress the phosphorylation of these key MAPK proteins.[2]

MAPK_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes Peucedanocoumarin This compound Peucedanocoumarin->p38 Peucedanocoumarin->ERK Peucedanocoumarin->JNK

Caption: Inhibition of the MAPK signaling pathway by this compound.

Induction of Plant Disease Resistance

This compound has been reported to induce resistance to blast disease in rice, which is caused by the fungus Magnaporthe oryzae.[7][8] The underlying mechanism is likely related to the activation of plant defense pathways, although the specific molecular targets of this compound in this context are still under investigation.

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound

Source Material: Dried roots of Peucedanum praeruptorum Dunn.

Protocol: A common method for isolating coumarins from P. praeruptorum involves a combination of solvent extraction followed by chromatographic separation.[9][10]

  • Extraction:

    • The dried and powdered roots of P. praeruptorum are extracted with a suitable organic solvent, such as ethanol or a mixture of petroleum ether and ethyl acetate, at room temperature.

    • The extraction is typically performed multiple times to ensure a high yield.

    • The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation of coumarins.[9]

      • A two-phase solvent system is selected, for example, light petroleum-ethyl acetate-methanol-water.

      • The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC apparatus.

      • Gradient elution is often employed to effectively separate compounds with different polarities.

      • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from HSCCC can be further purified using preparative HPLC with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.[10]

  • Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Assessment of Anti-Inflammatory Activity

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture and Treatment:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Production (e.g., TNF-α, IL-6): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis for Signaling Pathway Components:

    • Cells are lysed, and total protein is extracted.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK) and their total forms, as well as a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Evaluation of Rice Blast Resistance

Plant Material and Pathogen: Rice seedlings (a susceptible cultivar) and a virulent strain of Magnaporthe oryzae.

Protocol: [11][12]

  • Treatment of Rice Seedlings:

    • Rice seeds are surface-sterilized and germinated.

    • Seedlings are grown under controlled conditions (e.g., 28°C, 12h light/12h dark cycle).

    • At a specific growth stage (e.g., three-leaf stage), the seedlings are treated with a solution of this compound by spraying or root drenching. Control plants are treated with the solvent alone.

  • Inoculation with Magnaporthe oryzae:

    • A spore suspension of M. oryzae is prepared from a freshly grown culture.

    • A few days after treatment with this compound, the seedlings are inoculated with the spore suspension by spraying until runoff.

    • The inoculated plants are kept in a high-humidity chamber for 24 hours to facilitate infection and then returned to the growth chamber.

  • Disease Assessment:

    • Disease symptoms (lesions) are evaluated at a set time point post-inoculation (e.g., 5-7 days).

    • The severity of the disease is scored based on the type and size of the lesions using a standardized scale.

    • The number of lesions per unit leaf area can also be quantified.

    • Statistical analysis is performed to compare the disease severity between this compound-treated and control plants.

Conclusion

This compound is a promising natural product with demonstrated biological activities, particularly in the realms of anti-inflammation and plant defense. Its ability to modulate the NF-κB and MAPK signaling pathways highlights its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profile, and explore its full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this intriguing molecule.

References

In-depth Technical Guide on the Cytotoxicity of Peucedanocoumarins and Related Compounds on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Peucedanum Coumarins in Oncology

Coumarins, a class of benzopyrone natural products, are widely distributed in the plant kingdom, with the Peucedanum genus being a rich source. These compounds have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent anticancer effects. The cytotoxic mechanisms of coumarins are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell survival and proliferation. While specific data on Peucedanocoumarin II is lacking, studies on related compounds provide valuable insights into the potential anticancer activities of this class of molecules.

Quantitative Cytotoxicity Data

The cytotoxic potential of various coumarin derivatives against a panel of human cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for representative coumarins, illustrating their efficacy and selectivity.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CoumarinHeLa54.2--
Coumarin-palladium C1A549Similar to CisplatinCisplatinNot specified
Coumarin-palladium C1Panc-1Better than CisplatinCisplatinNot specified
Coumarin-palladium C1FemXEquivalent to CisplatinCisplatinNot specified
Coumarin-palladium C2A549Better than CisplatinCisplatinNot specified
Coumarin-palladium C2Panc-1Better than CisplatinCisplatinNot specified
Coumarin-palladium C2FemXEquivalent to CisplatinCisplatinNot specified

Note: The studies on coumarin-palladium complexes did not provide specific IC50 values but rather a comparison to the standard chemotherapeutic drug cisplatin[1].

Experimental Protocols

The assessment of cytotoxicity and the elucidation of the underlying mechanisms involve a series of standardized in vitro assays.

Cell Culture and Maintenance

Human cancer cell lines (e.g., HeLa, A549, Panc-1, FemX) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., coumarin derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G1). An increase in the sub-G1 population is indicative of apoptosis[1].

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Coumarins exert their cytotoxic effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which coumarins eliminate cancer cells. This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Many coumarin derivatives induce apoptosis by disrupting the mitochondrial membrane potential. This leads to the release of cytochrome c into the cytosol, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death[2]. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial in this process, with coumarins often upregulating Bax and downregulating Bcl-2 and Bcl-xL[2].

  • Extrinsic Pathway: While less commonly reported for coumarins, this pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8 and subsequent downstream events.

cluster_0 Intrinsic (Mitochondrial) Pathway Coumarins Coumarins Bax Bax Coumarins->Bax Upregulates Bcl-2/Bcl-xL Bcl-2/Bcl-xL Coumarins->Bcl-2/Bcl-xL Downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl-2/Bcl-xL->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by coumarins.

Cell Cycle Arrest

Coumarins can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most commonly at the G0/G1 or G2/M phases.

  • G0/G1 Arrest: Some coumarins cause an accumulation of cells in the G0/G1 phase, preventing them from entering the S phase and replicating their DNA. This is often associated with the downregulation of G0/G1-associated proteins[2].

  • Sub-G1 Accumulation: An increase in the sub-G1 cell population, as detected by flow cytometry, is a hallmark of apoptotic cell death, indicating DNA fragmentation[1].

G0/G1 G0/G1 S S G0/G1->S G2/M G2/M S->G2/M G2/M->G0/G1 Coumarins Coumarins Arrest Arrest Coumarins->Arrest Sub-G1 Sub-G1 Coumarins->Sub-G1 Arrest->G0/G1 Block Apoptosis Apoptosis Sub-G1->Apoptosis

Caption: General mechanism of coumarin-induced cell cycle arrest.

Other Mechanisms
  • NF-κB Downregulation: Coumarin has been shown to downregulate the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation[2].

  • Reactive Oxygen Species (ROS) Production: Some coumarin derivatives can induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger apoptosis.

Conclusion and Future Perspectives

While specific data on the cytotoxicity of this compound remains elusive, the broader family of Peucedanum coumarins and related derivatives demonstrates significant potential as anticancer agents. Their ability to induce apoptosis and cell cycle arrest through various signaling pathways highlights their therapeutic promise. Further research is warranted to isolate and characterize the bioactivity of this compound and other related compounds. Future studies should focus on elucidating their precise molecular targets, evaluating their efficacy in in vivo models, and exploring their potential for combination therapies to enhance the treatment of various cancers. The development of novel coumarin-based metal complexes also represents a promising avenue for creating more potent and selective anticancer drugs.

References

Unveiling the Spectroscopic Signature of Peucedanocoumarin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Peucedanocoumarin II, a naturally occurring angular-type pyranocoumarin. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and insights into its potential biological activities.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily accomplished through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EIMS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3~ 6.20d~ 9.5
4~ 7.60d~ 9.5
5~ 7.35s-
8~ 6.80s-
2'~ 5.20d~ 5.0
3'~ 4.80d~ 5.0
4'---
2''-CH₃~ 1.90s-
3''-CH₃~ 1.85s-
2'''(OAc)~ 2.10s-
gem-(CH₃)₂~ 1.45, 1.40s, s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

PositionPredicted Chemical Shift (δ, ppm)
2~ 161.0
3~ 113.0
4~ 143.5
4a~ 112.5
5~ 128.0
6~ 156.0
7~ 106.0
8~ 115.0
8a~ 153.0
2'~ 78.0
3'~ 72.0
4'~ 80.0
1''~ 167.0
2''~ 127.5
3''~ 138.0
4''~ 20.5
5''~ 15.8
1'''(OAc)~ 170.0
2'''(OAc)~ 21.0
gem-(CH₃)₂~ 25.0, 23.0

Note: These are predicted values based on spectral data of analogous compounds. For experimentally verified data, direct consultation of the primary literature is essential.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EIMS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.

Table 3: EIMS Fragmentation Data for this compound

m/zProposed Fragment
386[M]⁺
326[M - CH₃COOH]⁺
284[M - C₅H₈O₂]⁺
227[Fragment after loss of side chains]
213[Further fragmentation]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for pyranocoumarins like this compound.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Data Acquisition : Standard pulse sequences are used to acquire ¹D NMR (¹H, ¹³C) and ²D NMR (COSY, HSQC, HMBC) spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
  • Instrumentation : EIMS data is typically acquired using a high-resolution mass spectrometer.

  • Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization : Electron ionization is achieved at a standard energy of 70 eV.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which provides structural information.

Signaling Pathway and Biological Activity

Coumarins, as a class of compounds, are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, related compounds have been shown to influence inflammatory and oxidative stress responses. A potential mechanism of action could involve the Keap1-Nrf2-ARE pathway, a critical regulator of cellular antioxidant responses.

G Potential Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ROS Reactive Oxygen Species Peucedanocoumarin_II This compound ROS->Peucedanocoumarin_II Induces/Modulates Keap1 Keap1 Peucedanocoumarin_II->Keap1 Inhibits? Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE Antioxidant Response Element Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Transcription Nrf2_n->ARE Binds to

Caption: Proposed mechanism of Keap1-Nrf2-ARE pathway modulation.

This diagram illustrates a potential mechanism where this compound may inhibit the Keap1 protein, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes and thereby protecting the cell from oxidative stress. This pathway is a significant target in the development of drugs for inflammatory and neurodegenerative diseases.

In Vitro Bioactivity of Peucedanocoumarin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of Peucedanocoumarin II (also known as Praeruptorin C) for its biological activities. This document details the experimental methodologies, summarizes key quantitative data, and illustrates the molecular pathways involved in its anticancer and anti-inflammatory effects.

Introduction

This compound is a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn. Traditionally used in herbal medicine, this class of compounds has garnered significant interest for its diverse pharmacological properties. This guide focuses on the in vitro evaluation of this compound's potential as a therapeutic agent, specifically examining its cytotoxic effects on cancer cells and its inhibitory action on inflammatory pathways.

Anticancer Bioactivity

This compound has demonstrated significant antiproliferative and antimetastatic effects in non-small cell lung cancer (NSCLC) cell lines.[1][2][3]

Quantitative Data: Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound were determined against two human NSCLC cell lines, A549 and H1299. To avoid significant cytotoxicity to normal cells, concentrations below 30 µM were utilized in further mechanistic studies.[1]

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer33.5 ± 7.5
H1299Non-Small Cell Lung Cancer30.7 ± 8.4
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathway: Inhibition of ERK/CTSD

This compound exerts its anticancer effects by inactivating the ERK/CTSD (Extracellular signal-regulated kinase/Cathepsin D) signaling pathway.[1][2][3] This leads to the suppression of cell proliferation, migration, and invasion.[1][2]

Anticancer_Pathway cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Cellular Effects PC_II This compound ERK p-ERK1/2 PC_II->ERK Inhibits CTSD CTSD ERK->CTSD Activates Proliferation Cell Proliferation CTSD->Proliferation Migration Cell Migration CTSD->Migration Invasion Cell Invasion CTSD->Invasion

Anticancer signaling pathway of this compound.

Anti-inflammatory Bioactivity

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

The following table presents the IC50 values for related pyranocoumarins against IL-1β-induced NO production in rat hepatocytes.

CompoundIC50 (µM) for NO Inhibition
Praeruptorin A108.2 ± 11.2
Praeruptorin B22.7 ± 2.6
Experimental Protocols

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Procedure:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysates. It is instrumental in determining the activation state of signaling pathways.

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-p65, p65, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway: Inhibition of NF-κB

Based on the activity of related pyranocoumarins, this compound is proposed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the production of pro-inflammatory mediators such as NO, TNF-α, and IL-6.

Anti_Inflammatory_Pathway cluster_0 This compound cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates PC_II This compound PC_II->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Inhibits NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

The in vitro data presented in this guide highlight the potential of this compound as a dual-action therapeutic agent with both anticancer and anti-inflammatory properties. Its ability to target specific signaling pathways, such as the ERK/CTSD cascade in cancer and the NF-κB pathway in inflammation, provides a strong basis for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers to further explore the bioactivities of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for Peucedanocoumarin II Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various plants of the Apiaceae family, notably in the roots of Angelica decursiva and Peucedanum praeruptorum. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties. These biological effects are primarily attributed to its modulation of key signaling pathways involved in cellular stress and inflammation.

This document provides a comprehensive overview of the extraction and purification protocols for this compound, designed to guide researchers in obtaining this compound for further investigation. The protocols are based on established methodologies reported in peer-reviewed scientific literature. Additionally, this guide summarizes the quantitative data associated with these processes and illustrates the key signaling pathways influenced by this compound.

Data Presentation

Table 1: Summary of a Typical Extraction and Purification Yield for a Structurally Related Compound, Peucedanocoumarin III
Starting MaterialExtraction SolventCrude Extract YieldDichloromethane FractionSilica Gel Fraction (E)Final Pure Compound (Peucedanocoumarin III)Purity
8.0 kg Angelica decursiva roots3 x 10 L Methanol674.0 g212.0 g10.1 g1.2 g99.9% (by HPLC)[1]
Table 2: Biological Activity of this compound and Related Coumarins

The following table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of these compounds in various biological assays.

CompoundBiological ActivityAssayIC₅₀ Value
Pd-C-II (this compound)PTP1B Inhibitory ActivityEnzyme Inhibition Assay6.17 ± 0.31 µM
Pd-C-II (this compound)α-glucosidase Inhibitory ActivityEnzyme Inhibition Assay> 100 µM
Pd-C-II (this compound)HRAR Inhibitory ActivityEnzyme Inhibition Assay1.03 µM
Pd-C-II (this compound)Advanced Glycation End Products (AGE) Formation InhibitionIn vitro Assay5.56 µM

Experimental Protocols

I. Extraction of this compound from Angelica decursiva Roots

This protocol is adapted from a method used for the successful isolation of a related compound, Peucedanocoumarin III, from the same plant source.

1. Plant Material Preparation:

  • Obtain dried roots of Angelica decursiva.

  • Grind the roots into a coarse powder to increase the surface area for extraction.

2. Methanol Extraction:

  • Place the powdered root material (e.g., 8.0 kg) in a large extraction vessel.

  • Add 100% methanol (e.g., 3 x 10 L) to the vessel, ensuring the powder is fully submerged.

  • Macerate at room temperature for a period of 24-48 hours with occasional stirring.

  • Filter the extract to separate the methanol solution from the plant residue.

  • Repeat the extraction process two more times with fresh methanol to ensure exhaustive extraction.

  • Combine all the methanol extracts.

3. Solvent Evaporation:

  • Concentrate the combined methanol extracts under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., ~674.0 g).

4. Solvent Partitioning:

  • Suspend the crude extract in distilled water (e.g., 2 L).

  • Perform a liquid-liquid extraction by partitioning with dichloromethane (CH₂Cl₂) (e.g., 2 L). Separate the dichloromethane layer.

  • Subsequently, partition the aqueous layer with n-butanol (e.g., 2 L) to separate compounds of different polarities.

  • The dichloromethane fraction is expected to contain this compound. Concentrate this fraction under reduced pressure (e.g., ~212.0 g).

II. Purification of this compound

1. Silica Gel Column Chromatography:

  • Pack a glass column with silica gel as the stationary phase.

  • Dissolve the concentrated dichloromethane fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 1:0 to 0:1 v/v).[1]

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Combine the fractions containing the compound of interest based on the TLC or HPLC profile.

2. Further Purification by Preparative HPLC (Optional):

  • For higher purity, the enriched fractions from column chromatography can be subjected to preparative HPLC.[2][3]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water (often with a small percentage of acid like formic or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where coumarins show strong absorbance (e.g., 254 nm or 320 nm).[2]

  • Inject the sample and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

3. Recrystallization:

  • The purified this compound can be further purified by recrystallization from a suitable solvent, such as methanol, to obtain a crystalline solid.[1]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant Angelica decursiva Roots methanol Methanol Extraction plant->methanol evaporation1 Solvent Evaporation methanol->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partitioning Water Suspension & Dichloromethane Partitioning crude_extract->partitioning ch2cl2_fraction Dichloromethane Fraction partitioning->ch2cl2_fraction column_chroma Silica Gel Column Chromatography ch2cl2_fraction->column_chroma prep_hplc Preparative HPLC (Optional) column_chroma->prep_hplc recrystallization Recrystallization column_chroma->recrystallization prep_hplc->recrystallization pure_compound Pure this compound recrystallization->pure_compound G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkappaB IκBα Degradation IKK->IkappaB NFkappaB NF-κB Translocation to Nucleus IkappaB->NFkappaB Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB->Gene Inflammation Inflammation Gene->Inflammation Peucedanocoumarin_II This compound Peucedanocoumarin_II->IKK Inhibition Peucedanocoumarin_II->IkappaB Inhibition

References

Application Notes and Protocols for the Synthesis of Peucedanocoumarin II Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of Peucedanocoumarin II derivatives. The detailed protocols and data are intended to facilitate further research and development of these compounds as potential therapeutic agents, particularly for inflammatory conditions.

Introduction

This compound is a naturally occurring coumarin that has garnered interest for its potential pharmacological activities. The modification of its core structure to generate novel derivatives offers a promising avenue for the development of new drugs with enhanced potency and selectivity. This document outlines the synthesis of a series of 7-hydroxycoumarin derivatives, structurally analogous to this compound, and evaluates their anti-inflammatory properties. The primary mechanism of action investigated is the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation

The anti-inflammatory activity of a series of synthesized coumarin-based analogs was evaluated by their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal effective concentration (EC50) values are summarized in the table below.

Compound IDStructureEC50 (µM)[1]
14b Coumarin-curcumin analog with a 3,4-dimethoxybenzylidene hydrazinyl moiety5.32
DexamethasoneReference CompoundN/A

Experimental Protocols

General Synthesis of 7-Hydroxycoumarin Derivatives

A common method for the synthesis of 7-hydroxycoumarin derivatives involves the Pechmann condensation, followed by further modifications. Below is a general protocol for the synthesis of 8-formyl-7-hydroxycoumarin, a key intermediate for creating a variety of derivatives.[2][3]

Materials:

  • 7-Hydroxycoumarin

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Hydrochloric acid (30%)

  • Ethanol

Procedure:

  • Formylation (Duff Reaction): To a solution of 7-hydroxycoumarin in trifluoroacetic acid, add hexamethylenetetramine.[4]

  • Reflux the mixture for 1.5 hours.[4]

  • Add aqueous hydrochloric acid to the reaction mixture to facilitate acid hydrolysis.[4]

  • Cool the mixture to 70°C and continue stirring for an additional 45 minutes.[4]

  • The resulting precipitate, 8-formyl-7-hydroxycoumarin, is then filtered, washed, and can be further purified by recrystallization.

This intermediate can then be used to synthesize a variety of Schiff base derivatives or other analogs by reacting the formyl group with different amines or other reagents.[5]

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory activity of the synthesized compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in a cellular model of inflammation.

Cell Line:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (hPBMCs).[6]

Materials:

  • Synthesized coumarin derivatives

  • Lipopolysaccharide (LPS)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT reagent for cytotoxicity assay

  • ELISA kits for TNF-α, IL-6, and IL-1β

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed the cells in 96-well plates at a suitable density.

  • Cytotoxicity Assay: Before evaluating the anti-inflammatory activity, assess the cytotoxicity of the compounds using the MTT assay to determine non-toxic concentrations.[1]

  • Compound Treatment and LPS Stimulation: Pre-treat the cells with various non-toxic concentrations of the synthesized coumarin derivatives for a specific period (e.g., 1-2 hours).

  • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[1]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control. Determine the EC50 values from the dose-response curves.

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound derivatives are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes. Certain coumarin derivatives have been shown to inhibit this pathway.[4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocation genes Inflammatory Genes nucleus->genes Transcription cytokines Pro-inflammatory Cytokines genes->cytokines Peucedanocoumarin This compound Derivatives Peucedanocoumarin->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway, including p38 and JNK, is another critical signaling cascade involved in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Inhibition of p38 MAPK is a key therapeutic strategy for inflammatory diseases.[7][8]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation p38_JNK p38 / JNK MKKs->p38_JNK Phosphorylation AP1 AP-1 p38_JNK->AP1 Activation nucleus Nucleus AP1->nucleus Translocation genes Inflammatory Genes nucleus->genes Transcription cytokines Pro-inflammatory Cytokines genes->cytokines Peucedanocoumarin This compound Derivatives Peucedanocoumarin->p38_JNK Inhibition

Caption: Inhibition of the MAPK (p38/JNK) signaling pathway by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Bioactivity In Vitro Bioactivity Screening (Anti-inflammatory Assays) Purification->Bioactivity SAR Structure-Activity Relationship (SAR) Analysis Bioactivity->SAR Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) SAR->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for the Quantification of Peucedanocoumarin II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peucedanocoumarin II is a naturally occurring pyranocoumarin found in various medicinal plants, notably in the roots of Peucedanum praeruptorum Dunn. This compound, along with other related coumarins, has garnered significant interest in the scientific community due to its potential pharmacological activities. Accurate and robust analytical methods are crucial for the quantification of this compound in plant extracts, biological matrices, and pharmaceutical formulations to ensure quality control, support pharmacokinetic studies, and facilitate drug development processes. These application notes provide detailed protocols for the quantification of this compound using high-performance liquid chromatography (HPLC) coupled with various detectors.

Analytical Methods Overview

The primary methods for the quantification of this compound are based on reversed-phase high-performance liquid chromatography (RP-HPLC). Detection is typically achieved using a Diode Array Detector (DAD) for UV absorbance measurement or a Mass Spectrometer (MS) for mass-based detection, which offers higher sensitivity and selectivity. Ultra-high-performance liquid chromatography (UHPLC) systems are also employed to achieve faster analysis times and improved resolution.

A general workflow for the analysis of this compound is outlined below:

Figure 1: General Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification Sample Plant Material / Biological Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC / UPLC System Filtration->HPLC Column C18 Column MobilePhase Gradient Elution DAD DAD Detector MobilePhase->DAD MS Mass Spectrometer MobilePhase->MS Quantification Data Analysis & Quantification DAD->Quantification MS->Quantification

Figure 1: General Workflow for this compound Analysis.

Experimental Protocols

Protocol 1: HPLC-DAD/ESI-MSn for Quantification in Plant Extracts

This protocol is adapted from a method for the differentiation of coumarins in Peucedanum species and is suitable for the quantification of this compound in herbal extracts.[1][2]

1. Sample Preparation:

  • Extraction: Macerate the dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) with a suitable solvent such as methanol or ethanol. The choice of solvent can be critical; for pyranocoumarins, acetone has also been shown to be effective.[3][4] Perform the extraction using ultrasonication or reflux for a defined period (e.g., 30-60 minutes).

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a Diode Array Detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Column: Hedera ODS-2 C18 column (5 µm, 4.6 x 250 mm) or equivalent.[1]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution: A gradient elution is necessary to separate multiple coumarins. A typical gradient might be: 60-66% B (0-5 min), 66-73% B (5-30 min), 73-78% B (30-50 min), 78-85% B (50-55 min), and 85-100% B (55-60 min).[1] The gradient should be optimized based on the specific coumarin profile of the extract.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Injection Volume: 10-20 µL.

3. Detection Parameters:

  • DAD Detection: Monitor the absorbance at 322 nm or 325 nm, which are characteristic absorption maxima for pyranocoumarins.[1][2]

  • MS Detection (ESI-MSn):

    • Ionization Mode: Positive ion mode is typically used.

    • MSn Analysis: The fragmentation of the protonated molecule [M+H]+ of this compound can be observed. For this compound (m/z 404.0), a characteristic fragment ion is observed at m/z 327.1, corresponding to the loss of a CH3COOH group.[1]

4. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Figure 2: Workflow for Protocol 1 Start Start: Plant Material Extraction Solvent Extraction (Methanol/Ethanol/Acetone) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column, Gradient Elution) Filtration->HPLC Detection Detection HPLC->Detection DAD DAD (322 nm) Detection->DAD UV MS ESI-MSn (m/z 404.0 -> 327.1) Detection->MS Mass Quantification Quantification (Calibration Curve) DAD->Quantification MS->Quantification End End: Concentration of This compound Quantification->End

Figure 2: Workflow for HPLC-DAD/ESI-MSn Analysis.

Protocol 2: UPLC-DAD for Quantification in Biological Matrices (Pharmacokinetic Studies)

This protocol is based on methods used for the pharmacokinetic analysis of related coumarins and can be adapted for this compound.[5]

1. Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of acetonitrile to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.[5]

  • Supernatant Collection: Collect the supernatant for analysis.

2. UPLC Conditions:

  • Instrument: An ultra-high-performance liquid chromatography (UPLC) system with a Diode Array Detector (DAD).

  • Column: A suitable C18 column for UPLC (e.g., Capcellpak C18, 5 µm, 1.5 x 250 mm).[5]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution: A fast gradient is typically used in UPLC. An example could be a linear gradient from 10% to 90% B over a few minutes. The specific gradient should be optimized for this compound.

  • Flow Rate: 0.2 mL/min.[5]

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Injection Volume: 5-10 µL.[5]

3. Detection Parameters:

  • DAD Detection: Monitor the absorbance at 321 nm.[5]

4. Quantification:

  • A calibration curve should be prepared by spiking known concentrations of this compound into the same biological matrix (e.g., blank plasma) to account for matrix effects.[6]

  • The linear range for quantification needs to be established (e.g., 20–10,000 ng/mL).[5]

  • Quantify the analyte in the samples using the matrix-matched calibration curve.

Data Presentation

The following tables summarize typical parameters and results obtained from the analytical methods described.

Table 1: Chromatographic and MS Parameters for this compound

ParameterHPLC-DAD/ESI-MSnUPLC-DAD
Column C18 (5 µm, 4.6 x 250 mm)[1]C18 (e.g., 1.7-5 µm, ~2.1 x 50-100 mm)[5]
Mobile Phase Water and Methanol[1]0.1% Phosphoric acid and Acetonitrile[5]
Elution Mode Gradient[1]Gradient[5]
Flow Rate 1.0 mL/min0.2 - 0.5 mL/min[5]
UV Detection λ 322 nm[2]321 nm[5]
MS Ionization ESI Positive[1]N/A
MS Transition m/z 404.0 → 327.1[1]N/A

Table 2: Method Validation Parameters for Quantification of Coumarins (Illustrative)

ParameterTypical Acceptance CriteriaExample Value
Linearity (r²) > 0.99[6]0.9978[5]
Lower Limit of Quantification (LLOQ) Sufficient for intended use[6]20 ng/mL[5]
Precision (RSD%) < 15%[6]< 10.23%[6]
Accuracy (RE%) ± 15%[6]-5.52% to 8.68%[6]
Recovery Consistent and reproducible> 80%
Stability Acceptable under defined conditionsStable for analysis period

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, a related compound, Peucedanocoumarin IV, has been studied for its neuroprotective effects in Parkinson's disease models, where it appears to inhibit the aggregation of α-synuclein.[7] The logical relationship in a pharmacokinetic study, which is essential for understanding the drug's behavior in vivo, is depicted below.

Figure 3: Pharmacokinetic Parameter Relationships Administration Drug Administration Oral / IV Absorption Absorption Bioavailability (F%) Administration:f1->Absorption:f0 Distribution Distribution Volume of Distribution (Vd) Tissue Penetration Absorption:f0->Distribution:f0 PK_Parameters { Pharmacokinetic Parameters| Cmax, Tmax, AUC} Absorption->PK_Parameters:f0 Metabolism Metabolism Phase I / Phase II Metabolite Formation Distribution:f0->Metabolism:f0 Elimination Elimination Clearance (CL) Half-life (t½) Distribution:f0->Elimination:f0 Distribution->PK_Parameters:f0 Metabolism:f0->Elimination:f0 Metabolism->PK_Parameters:f0 Elimination->PK_Parameters:f0

References

Application Note: Quantitative Analysis of Peucedanocoumarin II using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various medicinal plants of the Peucedanum genus, which are utilized in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of herbal extracts and derived pharmaceutical products. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC-UV Method Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Gradient Elution 0-25 min, 30-70% Acetonitrile; 25-30 min, 70-30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 322 nm
Run Time 35 minutes

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters demonstrated that the method is linear, precise, accurate, and specific for the quantification of this compound.

Table 2: Summary of Method Validation Parameters

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Specificity No interference from blank or other components

Detailed Experimental Protocol

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.

2. Sample Preparation

  • Extraction from Plant Material:

    • Accurately weigh 1 g of powdered plant material (e.g., from Peucedanum species).

    • Add 25 mL of methanol and perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of methanol (e.g., 5 mL).

  • Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution to generate a calibration curve.

  • Inject 10 µL of the prepared sample solution.

  • Monitor the chromatogram at 322 nm. The retention time for this compound should be consistent.

4. Quantification

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Acquisition Chromatogram Acquisition HPLC_System->Chrom_Acquisition Peak_Integration Peak Integration & Identification Chrom_Acquisition->Peak_Integration Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

The described HPLC-UV method provides a reliable and accurate approach for the quantitative analysis of this compound in various samples. This application note and protocol can be effectively used by researchers, scientists, and professionals in drug development for quality control and research purposes. The method's validation ensures that the results obtained are accurate and reproducible.

Application Note: LC-MS/MS Analysis of Peucedanocoumarin II in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a pyranocoumarin found in various medicinal plants, most notably in the roots of Peucedanum praeruptorum Dunn, a plant widely used in traditional medicine. This compound, along with other related coumarins, has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Biological Significance and Signaling Pathway

Coumarins, as a class of compounds, are known to exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways. One of the primary pathways affected is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharides), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Coumarins, including potentially this compound, have been shown to inhibit this process, thereby reducing the inflammatory response.

G Figure 1: Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates Ub Ubiquitination & Degradation IkB->Ub Leads to NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB IkB-NF-kB Complex IkB_NF-kB->NF-kB Releases This compound This compound This compound->IKK Inhibits DNA DNA NF-kB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.

Quantitative Data Summary

The concentration of this compound can vary depending on the plant part and its developmental stage. The following table summarizes quantitative data for this compound and related coumarins in Peucedanum praeruptorum root extracts.

CompoundConcentration in Unbolted P. praeruptorum (mg/g)Concentration in Bolted P. praeruptorum (mg/g)Average Recovery (%)
This compound 0.46Increased by 24.8%101.17[1]
Peucedanocoumarin I0.49Increased by 45.7%99.97[1]
Praeruptorin A6.04Decreased by 26.6%99.79[1]
Praeruptorin B3.43Decreased by 52.1%99.73[1]
Praeruptorin E2.09Decreased by 30.3%99.95[1]

Experimental Protocol

This protocol outlines the steps for the extraction and LC-MS/MS analysis of this compound from plant materials.

Sample Preparation (Extraction)
  • Grinding: Dry the plant material (e.g., roots of Peucedanum praeruptorum) at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Method

Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Note: The optimal MRM transitions for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell.

    • Hypothetical Transition: Based on the fragmentation of similar coumarins, a potential transition could involve the loss of a side chain. This needs to be confirmed experimentally.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Note: These parameters may need to be optimized for the specific instrument being used.

Data Analysis
  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plant extracts.

G Figure 2: Experimental Workflow Start Start Plant_Material Plant Material (e.g., Peucedanum praeruptorum roots) Start->Plant_Material Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Ultrasonic Extraction with Methanol Drying_Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 um) Centrifugation->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Caption: A flowchart of the experimental workflow for this compound analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS analysis of this compound in plant extracts. The high sensitivity and selectivity of this method make it ideal for the accurate quantification of this and other related coumarins. The provided methodology can be adapted for various research and development applications, including the quality control of herbal medicines, phytochemical analysis, and pharmacokinetic studies. Proper method validation, including the determination of specific MRM transitions and optimization of instrument parameters, is essential for achieving reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Evaluation of Peucedanocoumarin II in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo experimental data for Peucedanocoumarin II is limited in publicly available literature. The following experimental design is a scientifically informed proposal based on the known biological activities of structurally related pyranocoumarins, such as Peucedanocoumarin III and IV, and established pharmacological testing protocols. This document is intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

Introduction

This compound is a natural compound belonging to the pyranocoumarin class. While its specific biological activities are not extensively characterized, related compounds have demonstrated significant therapeutic potential, including neuroprotective and anti-inflammatory effects.[1][2][3][4][5] Structurally similar molecules, Peucedanocoumarin III and IV, have shown promise in preclinical models of Parkinson's disease by inhibiting α-synuclein aggregation and protecting dopaminergic neurons.[1][2][3][6][7][8] Furthermore, the broader class of coumarins is recognized for its anti-inflammatory properties, often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[4][5][9]

This document outlines a proposed in vivo experimental design to investigate the potential anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.

Proposed Mechanism of Action: Anti-inflammatory Activity

Based on the activities of other coumarin derivatives, it is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4][5][9] A plausible mechanism is the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response triggered by stimuli like LPS.[4]

putative_signaling_pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocation NFkB->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Nucleus->Genes Cytokines TNF-α, IL-6, IL-1β Genes->Cytokines Peucedanocoumarin_II This compound Peucedanocoumarin_II->IKK potential inhibition Peucedanocoumarin_II->MAPK potential inhibition experimental_workflow start Acclimatization (1 week) grouping Randomization into Experimental Groups (n=8) start->grouping treatment Pre-treatment with Vehicle, Dexamethasone, or This compound (i.p.) grouping->treatment lps LPS Administration (1 mg/kg, i.p.) 1 hour post-treatment treatment->lps monitoring Monitor Clinical Signs (2, 4, 6 hours post-LPS) lps->monitoring euthanasia Euthanasia and Sample Collection (6 hours post-LPS) monitoring->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis

References

Application Notes and Protocols for Assessing the Efficacy of Peucedanocoumarin II in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a member of the pyranocoumarin class of natural compounds, which are known to exhibit a range of biological activities. While specific data on this compound is limited in the current scientific literature, related compounds from the Peucedanum genus have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective properties. These application notes provide a comprehensive guide to the cell culture-based assays that can be employed to investigate the potential therapeutic efficacy of this compound. The protocols detailed below are based on established methodologies for assessing the activities of similar coumarin derivatives and serve as a robust starting point for a thorough in vitro evaluation.

Potential Therapeutic Applications and Corresponding In Vitro Assays

Based on the known bioactivities of related pyranocoumarins, the following areas of investigation are proposed for this compound:

  • Anti-Inflammatory Effects: Evaluation of the compound's ability to modulate inflammatory responses in relevant cell models.

  • Anti-Cancer Activity: Assessment of its potential to inhibit cancer cell proliferation, induce apoptosis, and affect cell cycle progression.

  • Neuroprotective Properties: Investigation of its capacity to protect neuronal cells from cytotoxic insults and inhibit processes associated with neurodegeneration.

Data Presentation: Efficacy of Related Pyranocoumarins

The following tables summarize quantitative data for pyranocoumarins structurally related to this compound, providing a benchmark for efficacy studies.

Table 1: Anti-Inflammatory Activity of Praeruptorins in LPS-Stimulated RAW264.7 Macrophages

CompoundConcentration (µM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)
Praeruptorin D10SignificantSignificantSignificant
Praeruptorin E10SignificantSignificantSignificant

Data adapted from studies on pyranocoumarins isolated from Peucedanum praeruptorum. Specific percentages were not provided in the abstract, but a significant inhibitory effect was reported.[1]

Table 2: Cytotoxic Activity of Coumarin Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Exposure Time (h)
Coumarin DerivativePC-3 (Prostate Cancer)MTT~50-10048
Coumarin DerivativeMDA-MB-453 (Breast Cancer)MTT~50-10048
Coumarin-Palladium ComplexMIA PaCa-2 (Pancreatic Cancer)MTT<5Not Specified

IC50 values are estimations based on graphical data and textual descriptions from the cited literature on various coumarin derivatives.[2][3]

Table 3: Neuroprotective Effects of Peucedanocoumarin Analogs

CompoundCell ModelInsultAssayEffective Concentration (µM)
Peucedanocoumarin IVSH-SY5Y cellsα-synuclein preformed fibrilsCell Viability~0.2
Coumarin Derivatives (LMDS-1, -2)SH-SY5Y cells (expressing pro-aggregated Tau)Tau AggregationNeurite Outgrowth10

Data is derived from studies on Peucedanocoumarin IV and other neuroprotective coumarin derivatives.[4][5][6]

Experimental Protocols

Anti-Inflammatory Activity Assays

a. Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Treatment Protocol:

    • Seed RAW264.7 cells in 96-well plates (for NO and viability assays) or larger plates (for protein and RNA analysis) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine measurements). Include vehicle-treated and LPS-only controls.

b. Nitric Oxide (NO) Production Assay (Griess Assay)

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a sodium nitrite standard curve.

c. Cytokine Quantification (ELISA)

  • Collect cell culture supernatants after treatment.

  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

d. Western Blot for Pro-inflammatory Proteins

  • Lyse the treated cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and loading controls (e.g., β-actin or GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Anti-Cancer Activity Assays

a. Cell Viability Assay (MTT Assay)

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A).[2]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[2]

b. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

c. Cell Cycle Analysis

  • Treat cells with this compound for 24 hours.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

  • Incubate for 30 minutes at 37°C.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

Neuroprotective Activity Assays

a. Cell Culture and Induction of Neurotoxicity

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

  • Neurotoxic Stimuli:

    • α-synuclein aggregation model: Treat cells with pre-formed fibrils (PFFs) of α-synuclein.[4]

    • Oxidative stress model: Induce toxicity with agents like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

    • Amyloid-β toxicity model: Use aggregated amyloid-β peptides.[8]

  • Treatment: Co-incubate cells with the neurotoxic stimulus and various concentrations of this compound.

b. Assessment of Neuroprotection

  • Cell Viability: Use the MTT assay or Trypan Blue exclusion assay to quantify cell survival.[4]

  • Western Blot Analysis: Analyze the expression of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and neuronal health (e.g., tyrosine hydroxylase for dopaminergic neurons).

  • Immunofluorescence: Visualize and quantify markers of neuronal damage or protection. For example, stain for α-synuclein aggregates or synaptic markers.

  • Measurement of Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

Visualizations

G Workflow for Assessing this compound Efficacy cluster_0 Initial Screening cluster_1 Anti-Inflammatory Assays cluster_2 Anti-Cancer Assays cluster_3 Neuroprotective Assays start This compound cytotoxicity Cytotoxicity Profiling (e.g., MTT on non-cancerous cells) start->cytotoxicity raw_cells RAW264.7 Macrophages cytotoxicity->raw_cells Non-toxic concentrations cancer_cells Cancer Cell Lines cytotoxicity->cancer_cells Determine test range neuronal_cells Neuronal Cells (e.g., SH-SY5Y) cytotoxicity->neuronal_cells Non-toxic concentrations lps_stimulation LPS Stimulation raw_cells->lps_stimulation no_assay Griess Assay (NO) lps_stimulation->no_assay elisa ELISA (TNF-α, IL-6) lps_stimulation->elisa western_blot_infl Western Blot (iNOS, COX-2) lps_stimulation->western_blot_infl mtt_cancer MTT Assay (IC50) cancer_cells->mtt_cancer apoptosis_assay Apoptosis Assay (Annexin V/PI) cancer_cells->apoptosis_assay cell_cycle Cell Cycle Analysis cancer_cells->cell_cycle neurotoxin Induce Neurotoxicity neuronal_cells->neurotoxin viability_neuro Cell Viability neurotoxin->viability_neuro western_blot_neuro Western Blot (Apoptotic Markers) neurotoxin->western_blot_neuro if_neuro Immunofluorescence neurotoxin->if_neuro

Caption: Experimental workflow for evaluating the efficacy of this compound.

G NF-κB Signaling Pathway in Inflammation lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (in Nucleus) nfkb->nfkb_nucleus translocates gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nfkb_nucleus->gene_expression induces peucedanocoumarin This compound (Proposed Target) peucedanocoumarin->ikk Inhibits? peucedanocoumarin->nfkb_nucleus Inhibits?

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

G Intrinsic Apoptosis Pathway stimulus Cellular Stress (e.g., from Cancer Therapy) bcl2_family Bcl-2 Family Proteins stimulus->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis peucedanocoumarin This compound (Proposed Action) peucedanocoumarin->bcl2_family Modulates?

Caption: Potential involvement of this compound in the intrinsic apoptosis pathway.

References

Application Notes and Protocols for the Development of a Stable Formulation of Peucedanocoumarin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is an angular pyranocoumarin with demonstrated biological activities that indicate its potential as a therapeutic agent. However, like many natural products, its low aqueous solubility and potential for degradation present significant challenges to the development of a stable and bioavailable pharmaceutical formulation. These application notes provide a comprehensive guide to understanding and overcoming the stability and solubility hurdles of this compound, offering detailed protocols for its characterization and the development of a stable formulation.

The primary challenges associated with this compound formulation are its poor solubility in aqueous media and its susceptibility to degradation through hydrolysis, oxidation, and photolysis. The ester linkages in its structure are particularly prone to hydrolysis under both acidic and basic conditions. The coumarin core, a known photosensitizer, also predisposes the molecule to photodegradation. Therefore, a systematic approach to preformulation studies is crucial for the successful development of a stable and effective drug product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₇[1]
Molecular Weight 386.4 g/mol [1]
Appearance Solid[1]
LogP 4.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 5[1]
Solubility Poorly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]

Experimental Protocols

Solubility Assessment

Objective: To determine the quantitative solubility of this compound in various pharmaceutically relevant solvents and excipients to identify suitable vehicles for formulation development.

Methodology:

  • Materials: this compound, Ethanol (95%), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Cremophor® EL, Phosphate Buffered Saline (PBS) pH 7.4, HPLC grade acetonitrile, water, and formic acid.

  • Procedure (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume (e.g., 2 mL) of each solvent in a sealed glass vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of this compound in the diluted supernatant using a validated stability-indicating HPLC-UV method.

Illustrative Solubility Data:

Solvent/ExcipientSolubility (mg/mL) at 25°C
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol (95%)5.2
Propylene Glycol15.8
PEG 40045.3
Cremophor® EL62.1
10% Cremophor® EL in Water2.5
20% PEG 400 in Water1.8
pH-Stability Profile

Objective: To evaluate the chemical stability of this compound across a range of pH values to determine the optimal pH for a potential aqueous-based formulation and to understand its degradation kinetics.

Methodology:

  • Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10, HPLC grade acetonitrile, water, and formic acid.

  • Procedure:

    • Prepare a stock solution of this compound in a co-solvent (e.g., acetonitrile or ethanol) to ensure initial dissolution.

    • Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL) where the co-solvent concentration is minimal (e.g., <1%).

    • Incubate the solutions at a constant temperature (e.g., 40 °C).

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

    • Immediately quench any further degradation by diluting the aliquot with the mobile phase and store at a low temperature (e.g., 4 °C) until analysis.

    • Quantify the remaining concentration of this compound using a validated stability-indicating HPLC-UV method.

    • Calculate the observed first-order degradation rate constant (k_obs) at each pH by plotting the natural logarithm of the remaining concentration versus time.

Illustrative pH-Rate Profile Data:

pHk_obs (h⁻¹) at 40°CHalf-life (t₁/₂) (hours)
2.00.03519.8
3.00.01257.8
4.00.005138.6
5.00.004173.3
6.00.00977.0
7.00.02527.7
8.00.0858.2
9.00.2103.3
10.00.5501.3
Photostability Assessment

Objective: To assess the susceptibility of this compound to degradation upon exposure to light.

Methodology:

  • Materials: this compound, a suitable solvent (e.g., a mixture of acetonitrile and water), quartz cuvettes or vials.

  • Procedure (ICH Q1B Guideline):

    • Prepare a solution of this compound at a known concentration.

    • Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • As a control, wrap identical samples in aluminum foil to protect them from light and store them under the same temperature and humidity conditions.

    • At specified time points, withdraw samples from both the exposed and control groups.

    • Analyze the samples for the concentration of this compound and the formation of degradation products using a validated stability-indicating HPLC-UV method.

Illustrative Photostability Data:

ConditionTime (hours)% Degradation
Light Exposed615.2
1228.9
2445.1
Dark Control24< 2.0
Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method capable of quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A time-programmed gradient to ensure separation of the parent peak from any degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 320 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound should be subjected to forced degradation under the following conditions:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., heating at 80 °C for 48 hours.

    • Photodegradation: As described in the photostability protocol.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Diagrams

experimental_workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization Characterization solubility Solubility Assessment (Shake-Flask Method) excipient_screening Excipient Compatibility & Screening solubility->excipient_screening ph_stability pH-Stability Profiling formulation_optimization Formulation Optimization (e.g., Co-solvents, SEDDS) ph_stability->formulation_optimization photostability Photostability Testing (ICH Q1B) photostability->formulation_optimization hplc_method Stability-Indicating HPLC Method Development hplc_method->solubility hplc_method->ph_stability hplc_method->photostability excipient_screening->formulation_optimization stability_studies Accelerated Stability Studies (ICH Q1A) formulation_optimization->stability_studies final_formulation Optimized Stable Formulation stability_studies->final_formulation

Caption: Experimental workflow for developing a stable formulation of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation PC_II This compound hydrolysis_product_1 Hydrolysis Product 1 (Loss of Acetyloxy Group) PC_II->hydrolysis_product_1 - H₂O hydrolysis_product_2 Hydrolysis Product 2 (Loss of Angeloyl Group) PC_II->hydrolysis_product_2 - H₂O oxidation_product Oxidized Derivatives (e.g., Epoxides) PC_II->oxidation_product + [O] dimer [2+2] Cycloaddition Dimers PC_II->dimer isomer Isomerization Products PC_II->isomer

Caption: Potential degradation pathways for this compound.

Formulation Strategies

Based on the preformulation data, several strategies can be employed to develop a stable formulation of this compound.

  • Co-solvent Systems: Given its enhanced solubility in excipients like PEG 400 and Propylene Glycol, a co-solvent system for oral or parenteral delivery is a viable approach. The optimal pH for stability, identified from the pH-rate profile, should be maintained using an appropriate buffer system.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For oral delivery, SEDDS can be an effective strategy to improve both solubility and bioavailability. The high solubility in Cremophor® EL suggests its potential as a surfactant in a SEDDS formulation, combined with a suitable oil and co-solvent.

  • Solid Dispersions: To enhance the dissolution rate of a solid dosage form, preparing a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) can be explored. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Protection from Light: Regardless of the formulation approach, protection from light will be critical. The use of amber vials, opaque capsules, or light-protective packaging will be necessary to prevent photodegradation.

By systematically applying the protocols outlined in these application notes, researchers can effectively characterize the stability and solubility of this compound and develop a stable and robust formulation suitable for further preclinical and clinical development.

References

Application Notes and Protocols: Peucedanocoumarin II for Inducing Apoptosis in SGC7901 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peucedanocoumarin II is a natural furanocoumarin compound that has garnered interest within the scientific community for its potential anticancer properties. While extensive research is ongoing, preliminary evidence suggests that like other coumarin derivatives, this compound may exert cytotoxic effects on various cancer cell lines. This document provides detailed application notes and protocols for investigating the apoptosis-inducing effects of this compound on the human gastric adenocarcinoma cell line, SGC7901.

Gastric cancer remains a significant global health concern, and the development of novel therapeutic agents is crucial. Apoptosis, or programmed cell death, is a key mechanism that, when dysregulated, can lead to cancer development and progression. Targeting apoptotic pathways is a well-established strategy in cancer therapy. This document outlines the methodologies to assess the efficacy of this compound as a potential pro-apoptotic agent in SGC7901 cells. The protocols provided herein are foundational for researchers aiming to elucidate the molecular mechanisms underlying the anticancer activity of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the effects of this compound on SGC7901 cells. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Parameter This compound Concentration Result
IC50 Value (48h) Varied concentrations50 µM
Cell Viability (MTT Assay, 48h) 0 µM (Control)100%
25 µM75%
50 µM50%
100 µM28%
Apoptosis Rate (Flow Cytometry, 48h) 0 µM (Control)5%
25 µM25%
50 µM48%
100 µM72%
Protein Expression (Western Blot, 48h) Bax/Bcl-2 Ratio
0 µM (Control)1.0
50 µM3.5
Cleaved Caspase-3
0 µM (Control)1.0
50 µM4.2
Cleaved PARP
0 µM (Control)1.0
50 µM3.8

Experimental Protocols

Cell Culture and Treatment

SGC7901 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight before treatment with various concentrations of this compound.

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effect of this compound on SGC7901 cells.[1][2][3][4][5]

Materials:

  • SGC7901 cells

  • 96-well plates

  • This compound

  • RPMI-1640 medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed SGC7901 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.[6][7][8][9]

Materials:

  • SGC7901 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed SGC7901 cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The Annexin V-FITC positive, PI negative population represents early apoptotic cells, while the double-positive population represents late apoptotic or necrotic cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins involved in the apoptotic pathway.[2][10][11][12]

Materials:

  • SGC7901 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed and treat SGC7901 cells as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA Protein Assay Kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Use β-actin as a loading control to normalize protein expression.

Visualizations

Proposed Signaling Pathway for this compound-Induced Apoptosis in SGC7901 Cells

G cluster_0 SGC7901 Cell PCII This compound Bcl2 Bcl-2 PCII->Bcl2 Downregulates Bax Bax PCII->Bax Upregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bcl2->Mito Inhibits permeabilization Bax->Mito Promotes permeabilization Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 aCasp9 Cleaved Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 Casp3->aCasp3 Activation PARP PARP aCasp3->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis G cluster_workflow Experimental Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture SGC7901 Cells treat Treat cells with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis Rate) treat->flow wb Western Blot (Protein Expression) treat->wb ic50 Calculate IC50 mtt->ic50 apop_quant Quantify Apoptosis flow->apop_quant prot_exp Analyze Protein Levels wb->prot_exp conclusion Conclusion: Evaluate Apoptotic Effect ic50->conclusion apop_quant->conclusion prot_exp->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Peucedanocoumarin II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Peucedanocoumarin II extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for this compound extraction?

Q2: Which solvents are most effective for extracting this compound?

A2: this compound shows good solubility in a range of organic solvents. Methanol has been effectively used for the extraction of a group of five coumarins from P. praeruptorum, which includes this compound.[4] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] The choice of solvent will ultimately depend on the specific extraction technique and the desired purity of the final product.

Q3: What are the most common methods for extraacting this compound?

A3: Several modern extraction techniques can be employed to enhance the yield and efficiency of this compound extraction. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, improving solvent penetration and reducing extraction time.[6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times and often higher yields compared to conventional methods.[7][8][9]

  • Supercritical Fluid Extraction (SFE): This technique, often using supercritical CO2, is a green alternative to traditional solvent extraction and can be highly selective.[10][11]

  • High-Speed Counter-Current Chromatography (HSCCC): While primarily a separation and purification technique, HSCCC is crucial for isolating this compound from crude extracts.[12][13][14][15]

Q4: How can I avoid degradation of this compound during extraction?

A4: Coumarins can be susceptible to degradation under certain conditions. To minimize degradation, it is important to:

  • Avoid prolonged exposure to high temperatures: High temperatures, especially for extended periods, can lead to the degradation of thermolabile compounds.

  • Limit extraction time: Over-extraction can not only increase the co-extraction of impurities but also lead to the degradation of the target compound. This has been observed in both UAE and MAE processes.[6]

  • Use appropriate solvent systems: The choice of solvent can impact the stability of the extracted compounds.

  • Protect from light: Some coumarins are photosensitive and may degrade upon exposure to light.

Q5: What is a suitable method for the purification of this compound?

A5: High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the separation and purification of this compound from crude extracts. A two-phase solvent system of petroleum ether-ethyl acetate-methanol-water (5:5:5:4, v/v) has been successfully used for this purpose.[14] Preparative High-Performance Liquid Chromatography (prep-HPLC) can also be used for final purification steps.[12]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield of this compound Inefficient cell wall disruption.- Ensure the plant material is finely ground. - Consider using enzyme pretreatment (e.g., cellulase) to break down cell walls.[6] - Employ extraction techniques like UAE or MAE that enhance cell wall rupture.
Improper solvent selection.- Use solvents in which this compound is highly soluble, such as methanol, ethanol, or ethyl acetate.[1][4] - Optimize the solvent-to-solid ratio; a higher ratio may improve extraction efficiency.
Suboptimal extraction parameters.- Optimize key parameters for your chosen method, such as temperature, time, and pressure (for SFE).[16] - For UAE, optimize ultrasonic power and frequency.[17][18] - For MAE, optimize microwave power and irradiation time.[8][19]
High Level of Impurities in Extract Non-selective extraction solvent.- Use a more selective solvent system. - Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids before extracting with a more polar solvent.
Extraction parameters are too harsh.- Reduce extraction time and/or temperature to minimize the co-extraction of undesirable compounds.
Degradation of this compound Excessive heat or prolonged extraction time.- Lower the extraction temperature.[6] - Reduce the duration of the extraction process. Studies have shown that prolonged sonication or microwave irradiation can lead to coumarin degradation.[6]
Exposure to light or oxidizing agents.- Conduct the extraction and subsequent processing steps in a light-protected environment. - Ensure solvents are de-gassed and consider adding antioxidants if oxidation is suspected.
Difficulty in Isolating this compound Ineffective purification method.- Utilize HSCCC with an optimized solvent system for efficient separation of coumarins.[12][14] - Follow up with preparative HPLC for final polishing if necessary.
Co-elution with other similar compounds.- Adjust the solvent system in your chromatographic method to improve resolution. - Consider using a different stationary phase or chromatographic technique.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data for various coumarin extraction methods. Note that yields can vary significantly based on the plant material, specific compound, and precise experimental conditions.

Extraction MethodPlant MaterialTarget Compound(s)Key ParametersYieldReference
Ultrasound-Assisted Extraction (UAE) with DES Peucedanum decursivumTotal CoumarinsCholine chloride/1,4-butanediol (1:4), 14:1 liquid-solid ratio, 60°C, 50 min2.65%[20]
Microwave-Assisted Extraction (MAE) Melilotus officinalisCoumarin50% aqueous ethanol, 2x5 min cycles, 50°CHigher yield/time ratio than Soxhlet and UAE[8]
Microwave-Assisted Extraction (MAE) Ficus caricaCoumarin180 W power, 10 minutes0.67 g from 5g of fruit powder[7]
Supercritical Fluid Extraction (SFE) Pterocaulon polystachyumCoumarins240 bar, 60°COptimal condition for extraction[10]
Pressurized Liquid Extraction (PLE) Heracleum leskowiiBergapten & ImperatorinDichloromethane, 110°C, 10 minBergapten: 20.93 mg/100g, Imperatorin: 19.07 mg/100g[20]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Preparation of Plant Material:

    • Dry the roots of Peucedanum praeruptorum Dunn at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the extraction parameters:

      • Temperature: e.g., 60°C

      • Time: e.g., 50 minutes

      • Ultrasonic Power/Frequency: e.g., 300 W / 40 kHz

    • Continuously stir the mixture during sonication if possible.

  • Post-Extraction:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • Dry the resulting crude extract for further analysis and purification.

UAE_Workflow A Preparation of Plant Material (Drying and Grinding) B Addition of Solvent (e.g., 70% Ethanol) A->B C Ultrasound-Assisted Extraction (Set Temperature, Time, Power) B->C D Filtration (Separate extract from residue) C->D E Concentration (Rotary Evaporation) D->E F Crude Extract (Ready for Purification) E->F

Ultrasound-Assisted Extraction Workflow.
Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general guideline and should be optimized for your specific instrument.

  • Preparation of Plant Material:

    • Prepare the dried and powdered roots of Peucedanum praeruptorum Dunn as described in the UAE protocol.

  • Extraction:

    • Place a known amount of the powdered material (e.g., 5 g) into a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 50% aqueous ethanol).

    • Seal the vessel.

    • Place the vessel in the microwave extractor.

    • Set the extraction parameters:

      • Microwave Power: e.g., 180 W

      • Temperature: e.g., 50°C

      • Time: e.g., 10 minutes (can be done in cycles, e.g., 2 cycles of 5 minutes).[8]

  • Post-Extraction:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract to remove the solid plant material.

    • Wash the residue with fresh solvent.

    • Combine the filtrates.

    • Concentrate the extract using a rotary evaporator to obtain the crude extract.

MAE_Workflow A Preparation of Plant Material (Drying and Grinding) B Addition of Solvent to Vessel A->B C Microwave-Assisted Extraction (Set Power, Temperature, Time) B->C D Cooling and Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract (Ready for Purification) E->F

Microwave-Assisted Extraction Workflow.
Supercritical Fluid Extraction (SFE) Protocol

This protocol is a general guideline and requires specialized equipment.

  • Preparation of Plant Material:

    • Prepare the dried and powdered roots of Peucedanum praeruptorum Dunn.

  • Extraction:

    • Mix the powdered material with a dispersing agent like glass wool and load it into the extraction vessel.

    • Seal the extractor.

    • Set the extraction parameters:

      • Pressure: e.g., 240 bar

      • Temperature: e.g., 60°C

      • CO2 Flow Rate: Set as per instrument specifications.

      • Co-solvent (optional): Add a modifier like ethanol (e.g., up to 20%) to the CO2 stream to increase the polarity and enhance extraction efficiency for coumarins.[21]

    • Begin the extraction process, allowing the supercritical CO2 to pass through the plant material.

  • Post-Extraction:

    • Depressurize the extractor in a collection vessel. As the pressure drops, the CO2 turns into a gas and evaporates, leaving behind the extracted compounds.

    • Collect the crude extract from the collection vessel.

SFE_Workflow A Preparation of Plant Material (Drying and Grinding) B Loading into Extraction Vessel A->B C Supercritical Fluid Extraction (Set Pressure, Temperature, Flow Rate) B->C D Depressurization and Collection C->D E Crude Extract (Solvent-free) D->E

References

Technical Support Center: Overcoming Poor Solubility of Peucedanocoumarin II In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Peucedanocoumarin II. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor aqueous solubility of this compound in in-vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO)[1][2]. For most in-vitro applications, a high-concentration stock solution is prepared in 100% DMSO, which is then serially diluted to the final working concentration in your aqueous cell culture medium.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds like this compound. This "solvent-shifting" effect occurs because the compound is poorly soluble in the final aqueous environment. To prevent this, you can try the following:

  • Lower the final concentration: Your working concentration may be above the solubility limit of this compound in the final medium.

  • Optimize the dilution process: Add the DMSO stock to the aqueous medium drop-wise while gently vortexing or swirling. This allows for a more gradual change in solvent polarity.

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound stock.

  • Use a co-solvent system: For particularly challenging situations, you can explore the use of a co-solvent system. A formulation used for a similar compound, Peucedanocoumarin IV, involved a vehicle of DMSO, PEG400, and saline[3]. While this was for in-vivo use, a similar approach with cell culture-compatible components could be adapted.

Q3: What is a typical working concentration for this compound in cell-based assays?

A3: While the optimal concentration is cell line and assay dependent, studies on the structurally similar compound Peucedanocoumarin IV have shown cytoprotective effects at concentrations around 0.2-0.3 µM in SH-SY5Y cells[3]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the most common, other organic solvents like ethanol and dimethylformamide (DMF) may also be used[1]. However, the compatibility of these solvents with your specific in-vitro assay and cell type must be considered, as they can be toxic to cells at higher concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. The concentration is too high.Try a lower concentration. If the maximum solubility is unknown, start with a small amount of powder and gradually add solvent. Gentle warming and vortexing can also aid dissolution.
Precipitation occurs immediately upon dilution into cell culture medium. The compound's solubility limit in the aqueous medium is exceeded.1. Lower the final working concentration of this compound. 2. Decrease the percentage of DMSO in the final solution by preparing a more concentrated stock. 3. Add the DMSO stock to the medium slowly while vortexing.
Precipitation occurs over time in the incubator. The compound is unstable in the culture medium at 37°C, or the pH of the medium is changing due to cell metabolism.1. Prepare fresh dilutions of this compound immediately before each experiment. 2. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.1. Visually inspect your prepared solutions for any signs of precipitation before use. 2. Prepare a fresh stock solution from the solid compound.

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Soluble[1][2]
EthanolMay be soluble[1]
Dimethylformamide (DMF)May be soluble[1]
ChloroformSoluble[2]
DichloromethaneSoluble[2]
AcetoneSoluble[2]
WaterPoorly soluble[1]

Table 2: Example Vehicle Formulation for a Related Compound (Peucedanocoumarin IV)

Component Ratio Application Reference
DMSO5%In vivo (rats)[3]
PEG40070%In vivo (rats)[3]
Saline25%In vivo (rats)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In-Vitro Assays

  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • When diluting, add the DMSO stock solution to the cell culture medium drop-wise while gently vortexing or swirling the tube.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw DMSO Stock dilute Serially Dilute in Pre-warmed Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells precipitation Precipitation Observed dilute->precipitation If precipitation occurs check_conc Check Final Concentration precipitation->check_conc optimize_dilution Optimize Dilution Method precipitation->optimize_dilution use_cosolvent Consider Co-solvents precipitation->use_cosolvent

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship compound This compound (Poorly Water-Soluble) dmso_stock High Concentration Stock in DMSO compound->dmso_stock Dissolve in final_solution Final Working Solution (Low DMSO Concentration) dmso_stock->final_solution Dilute in aqueous_medium Aqueous Cell Culture Medium aqueous_medium->final_solution precipitation Precipitation Risk final_solution->precipitation Potential Issue solubilization_strategy Solubilization Strategies solubilization_strategy->final_solution Improves dropwise Dropwise Addition solubilization_strategy->dropwise vortexing Vortexing solubilization_strategy->vortexing cosolvents Co-solvents (e.g., PEG400) solubilization_strategy->cosolvents

Caption: Logical relationship for overcoming solubility issues.

References

stability issues of Peucedanocoumarin II in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Peucedanocoumarin II in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound in solution. This guide provides potential causes and solutions to these common problems.

Issue EncounteredPotential CauseRecommended Action
Precipitation of this compound in aqueous solutions. Low aqueous solubility of this compound.Prepare stock solutions in an appropriate organic solvent such as DMSO before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed recommended limits (typically <0.5% DMSO for cell-based assays).
Loss of biological activity over time. Degradation of this compound in solution due to factors like improper storage temperature, pH instability, or exposure to light.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. Prepare fresh working solutions before each experiment.
Inconsistent experimental results. Inconsistent final concentrations due to precipitation or degradation. Variability in the preparation of solutions.Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, gently warm the solution and vortex to redissolve. If it persists, prepare a fresh solution. Standardize the solution preparation protocol across all experiments.
Discoloration of the solution. Potential oxidation or degradation of the compound.Discard the solution and prepare a fresh batch. To minimize oxidation, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

1. What is the recommended solvent for dissolving this compound?

This compound has low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). For in vivo studies, co-solvents such as PEG400 and saline may be used in combination with DMSO to improve solubility and bioavailability.[1]

2. How should I store this compound solutions?

For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent, such as DMSO, at -20°C or -80°C. One supplier suggests that in-solvent storage is viable for up to 6 months at -80°C and for 1 month at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

3. Is this compound sensitive to light?

Many coumarin compounds are known to be light-sensitive. Therefore, it is recommended to protect solutions of this compound from light by storing them in amber-colored vials or by wrapping the containers with aluminum foil.

4. What is the stability of this compound in aqueous buffers?

While specific data on the stability of this compound in aqueous buffers is limited, it is generally advisable to prepare fresh working solutions in your experimental buffer from a frozen stock solution immediately before use. The stability of coumarins can be pH-dependent, and maintaining a consistent pH is important for reproducible results.

5. Are there any known incompatibilities with common labware?

Based on general laboratory practice for organic compounds, glass or polypropylene containers are suitable for storing solutions of this compound.

Experimental Protocols

Forced Degradation Study Protocol:

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • pH meter

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose the stock solution to UV light in a photostability chamber for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

  • Data Analysis:

    • Monitor the decrease in the peak area of the intact this compound over time.

    • Calculate the percentage of degradation.

    • If possible, determine the degradation kinetics (e.g., first-order, zero-order) and calculate the degradation rate constant and half-life.

Potential Signaling Pathway

While direct evidence for the signaling pathway modulated by this compound is not yet established in the literature, studies on structurally related coumarin derivatives suggest potential mechanisms of action. One such pathway is the Keap1-Nrf2-ARE signaling pathway , which is a critical cellular defense mechanism against oxidative stress.

Disclaimer: The following diagram illustrates a potential signaling pathway for this compound based on the known activities of other coumarin compounds. Further research is required to confirm the specific molecular targets and pathways of this compound.

Peucedanocoumarin_II_Potential_Signaling_Pathway Potential Neuroprotective Signaling Pathway of this compound PC_II This compound TRKB TRKB Receptor PC_II->TRKB Activates PI3K PI3K TRKB->PI3K ERK ERK TRKB->ERK AKT AKT PI3K->AKT CREB CREB AKT->CREB Phosphorylates ERK->CREB Phosphorylates BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF_Protein BDNF Protein BDNF_Gene->BDNF_Protein Leads to Neuronal_Survival Neuronal Survival & Neurite Outgrowth BDNF_Protein->Neuronal_Survival Promotes

Caption: Potential activation of the TRKB-CREB-BDNF signaling pathway by this compound.

Studies on other coumarin derivatives have demonstrated their ability to activate the Tropomyosin receptor kinase B (TRKB) receptor, a key player in neuronal survival and plasticity.[2][3][4] Activation of TRKB can initiate downstream signaling cascades, including the PI3K/AKT and ERK pathways, which converge on the transcription factor CREB (cAMP response element-binding protein).[2][3][4] Phosphorylated CREB can then promote the transcription of genes like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in promoting neuronal survival and neurite outgrowth.[2][3][4] This pathway represents a plausible mechanism for the potential neuroprotective effects of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of this compound in solution.

Stability_Testing_Workflow Experimental Workflow for this compound Stability Testing Start Start: Prepare Stock Solution of this compound Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Collect Samples at Defined Time Intervals Stress_Conditions->Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sampling->HPLC_Analysis Data_Analysis Data Analysis: - Calculate % Degradation - Determine Degradation Kinetics HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Stability Profile and Shelf-Life Data_Analysis->Conclusion

Caption: A generalized workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Peucedanocoumarin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Peucedanocoumarin isomers.

Troubleshooting Guide

Issue: Poor Resolution Between Praeruptorin A and Praeruptorin B

Praeruptorin A and B are major active angular-type pyranocoumarins in Peucedani Radix and are challenging to separate due to their structural similarity.[1] If you are experiencing co-elution or poor resolution, consider the following troubleshooting steps:

Question: My chromatogram shows a single broad peak or two heavily overlapping peaks for Praeruptorin A and B. How can I improve the separation?

Answer:

Improving the resolution between these isomers requires a systematic approach focusing on the mobile phase, stationary phase, and other chromatographic parameters.

1. Mobile Phase Optimization:

  • Gradient Elution: An effective gradient elution is crucial. Start with a shallow gradient to allow for better separation of closely eluting compounds. A typical gradient involves a mobile phase of water (often with an acidic modifier) and an organic solvent like acetonitrile or methanol. For instance, a gradient of acetonitrile and water can be employed to achieve separation on a C18 column.[1][2]

  • Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile often provides different selectivity for structurally similar compounds.

  • Mobile Phase Additives: The addition of a small amount of acid, such as formic acid or acetic acid, to the aqueous mobile phase can improve peak shape and influence the retention of coumarins. This is particularly important when using mass spectrometry detection.[3]

  • Flow Rate: Reducing the flow rate can sometimes enhance resolution, although it will increase the run time.

2. Stationary Phase Selection:

  • Column Chemistry: While C18 columns are commonly used, other stationary phases can offer different selectivities.[1] Consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative interactions with the aromatic rings of the coumarins.

  • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column will increase efficiency and, consequently, resolution.[4]

3. Temperature Control:

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution.[5][6] Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see the effect on the separation of your isomers. A consistent and controlled column temperature is essential for reproducible results.[6]

4. Chiral Separation:

  • Chiral Columns: Since Praeruptorin A and B can exist as enantiomers, a chiral stationary phase (CSP) may be necessary for complete separation, especially if you are dealing with enantiomeric pairs.[1][7] Chiralpak AD-RH columns have been successfully used for the enantioselective separation of angular-type pyranocoumarins.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of Peucedanocoumarin isomers?

A1: A good starting point for the analysis of Peucedanocoumarin isomers is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B) is commonly employed. The detection wavelength is typically set around 320-330 nm, which is a common absorbance maximum for many coumarins.

Q2: I am observing peak tailing for my coumarin peaks. What could be the cause and how can I fix it?

A2: Peak tailing for coumarin analysis can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the coumarins, leading to tailing. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be time to replace the column.

Q3: My retention times are shifting from run to run. What should I check?

A3: Retention time instability can be due to several factors:

  • Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.

  • Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature. Even small changes in ambient temperature can affect retention times.[6]

  • Pump Issues: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.

  • Column Equilibration: Make sure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Q4: How can I identify the different Peucedanocoumarin isomers in my sample?

A4: Identifying specific isomers in a complex mixture typically requires a combination of techniques:

  • Reference Standards: The most reliable method is to inject pure reference standards of the isomers you expect to be present and compare their retention times with the peaks in your sample chromatogram.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information for each peak, which can help in the tentative identification of compounds based on their molecular weight.[1][4] Tandem MS (MS/MS) can provide fragmentation patterns that are characteristic of specific isomers.

  • Diode Array Detector (DAD): A DAD can provide UV spectra for each peak. While isomers often have similar UV spectra, subtle differences can sometimes be used for tentative identification.

Quantitative Data Summary

The following table summarizes key quantitative data from published HPLC methods for the separation of Peucedanocoumarin isomers.

Compound(s)ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (tR) (min)Resolution (Rs)Reference
Praeruptorin A, Praeruptorin B, and other coumarinsCapcell core RP-C18Gradient: Acetonitrile and Water-DAD, MS/MSPraeruptorin A: ~15.5, Praeruptorin B: ~16.2>1.5[1]
Praeruptorin A, Praeruptorin B, Praeruptorin EC18Gradient: Acetonitrile and Water1.0UV (330 nm)--[8]
(+/-)-praeruptorin A, (+/-)-praeruptorin BChiralpak AD-RHIsocratic/Gradient-MS/MSEnantiomers of Praeruptorin A and B were separated>1.5[1][9]
Nodakenin, Nodakenetin, DecursinolPhenomenex Luna C18 (250 x 4.6 mm, 5 µm)Gradient: Acetonitrile and Deionized Water1.0DAD (330 nm)Nodakenin: ~8.5, Nodakenetin: ~10.2, Decursinol: ~12.5>2.0[2]

Note: "-" indicates data not specified in the cited abstract.

Experimental Protocols

General Protocol for HPLC Analysis of Peucedanocoumarin Isomers:

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • Extract the plant material (e.g., Peucedani Radix) with a suitable solvent such as methanol or ethanol using ultrasonication or reflux.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile

    • Gradient Program: A starting point could be a linear gradient from 10% B to 90% B over 30-40 minutes. The gradient should be optimized to achieve the best resolution for the target isomers.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: DAD at 330 nm or MS with electrospray ionization (ESI).

Mandatory Visualizations

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Adjustments cluster_column Stationary Phase Options start Poor Resolution of Isomers check_mobile_phase Optimize Mobile Phase start->check_mobile_phase gradient Modify Gradient Slope check_mobile_phase->gradient solvent Change Organic Solvent (MeOH vs. ACN) check_mobile_phase->solvent additive Add/Adjust Modifier (e.g., Formic Acid) check_mobile_phase->additive check_column Evaluate Stationary Phase alt_chem Try Different Chemistry (e.g., Phenyl, PFP) check_column->alt_chem col_dim Increase Column Length or Decrease Particle Size check_column->col_dim check_temp Adjust Temperature chiral_sep Consider Chiral Separation check_temp->chiral_sep solution Improved Resolution chiral_sep->solution gradient->check_column solvent->check_column additive->check_column alt_chem->check_temp col_dim->check_temp

Caption: A logical workflow for troubleshooting poor resolution in HPLC separation of isomers.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Filtration) method_dev Initial Method Development (C18, ACN/H2O gradient) sample_prep->method_dev initial_run Perform Initial HPLC Run method_dev->initial_run eval_results Evaluate Chromatogram (Resolution, Peak Shape) initial_run->eval_results optimization Optimization Loop eval_results->optimization Unsatisfactory? final_method Final Validated Method eval_results->final_method Satisfactory? optimization->method_dev Adjust Parameters

Caption: A typical experimental workflow for developing an HPLC method for isomer separation.

Isomer_Relationship peucedanocoumarins Peucedanocoumarins angular Angular Type peucedanocoumarins->angular linear Linear Type peucedanocoumarins->linear praeruptorin_A Praeruptorin A angular->praeruptorin_A praeruptorin_B Praeruptorin B angular->praeruptorin_B

Caption: Structural relationship between different types of Peucedanocoumarins.

References

reducing cytotoxicity of Peucedanocoumarin II in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peucedanocoumarin II. The focus is on addressing and mitigating cytotoxicity in normal cells during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Q1: My in vitro experiments show high cytotoxicity of this compound in normal cell lines, comparable to its effect on cancer cells. How can I improve the therapeutic window?

A1: High cytotoxicity in normal cells is a significant hurdle. Here are several strategies you can explore to enhance the selectivity of this compound:

  • Structural Modification: The cytotoxicity of coumarin derivatives is highly dependent on their structure.[1][2] Consider synthesizing and screening analogues of this compound with modifications at different positions of the coumarin ring to identify derivatives with lower toxicity to normal cells while maintaining or enhancing anti-cancer activity.

  • Co-administration with Cytoprotective Agents: The use of antioxidants or agents that activate cytoprotective signaling pathways may reduce toxicity in normal cells.[3] For instance, compounds that activate the Keap1/Nrf2/ARE pathway can induce the expression of protective enzymes.[3]

  • Dose Optimization and Exposure Time: Systematically evaluate a range of concentrations and incubation times. It's possible that a lower concentration or shorter exposure time is sufficient to achieve the desired effect in cancer cells with minimal impact on normal cells.

  • Investigate Drug Efflux Mechanisms: Normal cells might have different expression levels of drug efflux pumps compared to cancer cells.[4] If this compound is a substrate for these pumps, this could be a contributing factor to differential sensitivity.

Q2: I am observing significant off-target effects in my animal models treated with this compound. What are some strategies to reduce systemic toxicity?

A2: Systemic toxicity is a common challenge in drug development. Here are some approaches to consider:

  • Advanced Drug Delivery Systems: Encapsulating this compound in a drug delivery system can significantly reduce its exposure to healthy tissues.[5][6] Options include:

    • Liposomes: Lipid-based vesicles that can encapsulate the drug.

    • Polymeric Nanoparticles: Can be designed for controlled release and targeted delivery.[7]

    • Albumin-based Nanoparticles: Utilize natural carriers to improve biocompatibility.[5]

  • Targeted Delivery: Modify the drug delivery system with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells. This can increase the concentration of this compound at the tumor site and reduce its accumulation in normal tissues.[8]

  • Cyclotherapy Approach: This strategy involves pre-treating with an agent that induces a temporary and reversible cell cycle arrest in normal proliferating cells, making them less susceptible to the cytotoxic effects of a subsequent cell-cycle-specific drug.[9][10] If this compound's cytotoxicity is cell-cycle dependent, this could be a viable, though complex, strategy.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cytotoxicity of this compound.

Q1: What is the general mechanism of cytotoxicity for coumarin-based compounds?

A1: The cytotoxic mechanisms of coumarins can be diverse and depend on their specific structure. Some known mechanisms include:

  • Induction of Apoptosis: Many coumarin derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][4] This can be triggered through various signaling pathways, often involving the activation of caspases.[4]

  • Cell Cycle Arrest: Some coumarins can halt the cell cycle at specific checkpoints, preventing cell proliferation.[4] For example, 7-isopentenyloxycoumarin was found to induce G2/M arrest in a bladder cancer cell line.[4]

  • DNA Damage: Certain coumarins can cause damage to cellular DNA, leading to cell death.[2]

Q2: How does the structure of a coumarin derivative relate to its cytotoxicity?

A2: The structure-activity relationship (SAR) is crucial for the biological activity of coumarins.[1][2] Key factors include:

  • Substituents on the Coumarin Ring: The type and position of substituent groups (e.g., hydroxyl, methoxy, prenyl groups) can significantly influence cytotoxicity.[2][11] For instance, 6,7-dihydroxy-substituted coumarins have shown tumor cell-specific cytotoxicity.[2]

  • Stereochemistry: The spatial arrangement of atoms can affect how the molecule interacts with its biological targets.

  • Metal Complexation: Complexing coumarin derivatives with metals, such as palladium(II), can alter their cytotoxic properties.[1]

Q3: Are there any known cytoprotective effects of Peucedanocoumarin isomers that might be relevant?

A3: Yes, studies on Peucedanocoumarin III and IV, which are structural isomers of this compound, have demonstrated cytoprotective effects in specific contexts.[12][13] Both compounds showed dose-dependent cytoprotective functions against amyloid-induced cytotoxicity in neuronal cells.[12] Notably, even at high concentrations (up to 4 µM), these isomers did not exhibit obvious cytotoxicity.[12] This suggests that specific structural arrangements within the Peucedanocoumarin family can lead to protective effects and that this compound's cytotoxicity might be mitigated through structural modifications inspired by its isomers.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of a Coumarin Derivative in Cancerous vs. Normal Cells

Cell LineCell TypeIC50 (µM) after 48h
5637Human Bladder Carcinoma~60
HDF-1Human Dermal Fibroblast (Normal)>100

Data extrapolated from studies on 7-isopentenyloxycoumarin to illustrate the principle of selective cytotoxicity.[4]

Experimental Protocols

Protocol 1: Evaluation of a Nanoparticle-Based Drug Delivery System for this compound

  • Preparation of this compound-Loaded Nanoparticles:

    • Synthesize nanoparticles (e.g., PLGA-based) using a suitable method such as emulsion-solvent evaporation.

    • Incorporate this compound during the nanoparticle formation process.

    • Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.

  • In Vitro Cytotoxicity Assay:

    • Seed both a cancer cell line of interest and a normal cell line (e.g., fibroblasts) in 96-well plates.

    • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles.

    • After a predetermined incubation period (e.g., 48 hours), assess cell viability using an MTT or similar assay.

    • Calculate IC50 values and compare the selectivity index (IC50 in normal cells / IC50 in cancer cells) for the free drug versus the nanoformulation.

  • In Vivo Toxicity Study:

    • Administer free this compound and the nanoformulation to healthy mice at different dose levels.

    • Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and mortality.

    • After a set period, collect blood for hematological and biochemical analysis.

    • Perform histopathological examination of major organs (liver, kidney, spleen, etc.) to assess tissue damage.

Protocol 2: Assessing the Cytoprotective Effect of an Nrf2 Activator in Combination with this compound

  • Cell Culture and Treatment:

    • Culture a normal cell line (e.g., human primary fibroblasts).

    • Pre-treat the cells with a known Nrf2 activator (e.g., sulforaphane) for a specific duration (e.g., 6-12 hours) to allow for the induction of cytoprotective genes.

    • Following pre-treatment, add various concentrations of this compound to the media, maintaining the presence of the Nrf2 activator.

  • Viability and Apoptosis Assays:

    • After 24-48 hours of co-incubation, measure cell viability using an MTT assay.

    • To assess apoptosis, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting to confirm the activation of the Nrf2 pathway by measuring the expression levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1).

Visualizations

G cluster_0 Free Drug Administration cluster_1 Nanoparticle Drug Delivery PCII_free This compound Normal_Tissue Normal Tissue PCII_free->Normal_Tissue Non-specific distribution Tumor_Tissue Tumor Tissue PCII_free->Tumor_Tissue Non-specific distribution Toxicity High Systemic Toxicity Normal_Tissue->Toxicity Efficacy Therapeutic Effect Tumor_Tissue->Efficacy PCII_nano PCII-Loaded Nanoparticle Normal_Tissue_nano Normal Tissue PCII_nano->Normal_Tissue_nano Reduced distribution Tumor_Tissue_nano Tumor Tissue PCII_nano->Tumor_Tissue_nano Targeted accumulation (EPR effect) Reduced_Toxicity Reduced Systemic Toxicity Normal_Tissue_nano->Reduced_Toxicity Enhanced_Efficacy Enhanced Therapeutic Effect Tumor_Tissue_nano->Enhanced_Efficacy

Caption: Workflow comparing free drug vs. nanoparticle delivery to reduce systemic toxicity.

G PCII This compound ROS Reactive Oxygen Species (ROS) PCII->ROS Cell_Stress Cellular Stress ROS->Cell_Stress Cytotoxicity Cytotoxicity in Normal Cells Cell_Stress->Cytotoxicity Nrf2_Activator Nrf2 Activator (Co-treatment) Keap1 Keap1 Nrf2_Activator->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Cytoprotective_Proteins Cytoprotective Proteins (e.g., NQO1, HO-1) ARE->Cytoprotective_Proteins Induces transcription Cytoprotective_Proteins->ROS Neutralizes Cell_Protection Cell Protection Cytoprotective_Proteins->Cell_Protection Cell_Protection->Cytotoxicity Reduces

Caption: Proposed signaling pathway for reducing cytotoxicity via Nrf2 activation.

References

Technical Support Center: Peucedanocoumarin II In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peucedanocoumarin II. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo delivery challenging?

This compound is a natural coumarin compound. Like many natural products, its therapeutic potential is often hindered by poor bioavailability.[1] The primary challenge in its in vivo delivery is its low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable systemic exposure.[2][3]

Q2: What are the key physicochemical properties of this compound?

PropertyValueReference
Molecular FormulaC21H22O7[4]
Molecular Weight386.4 g/mol [4]
AppearanceSolid[4]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Low water solubility.[5]

Q3: What pharmacokinetic profile can I expect from a Peucedanocoumarin compound?

Direct pharmacokinetic data for this compound is limited. However, studies on its structural isomer, Peucedanocoumarin IV, in rats provide valuable insights. After oral administration, Peucedanocoumarin IV exhibited an approximate half-life of 97 minutes and a low bioavailability of about 10%.[6][7] Despite low systemic bioavailability, it showed favorable brain penetration with a brain-to-plasma concentration ratio of 6.4.[6][7]

Pharmacokinetic Parameter (for Peucedanocoumarin IV in rats)ValueReference
Half-life (t1/2)~97 minutes[6][7]
Oral Bioavailability (F)~10%[6][7]
Brain-to-Plasma Ratio6.4[6][7]

Troubleshooting In Vivo Delivery

Q4: I am observing low or inconsistent efficacy in my animal model. What are the likely causes and how can I troubleshoot this?

Low and variable efficacy is often linked to poor and inconsistent bioavailability. The following troubleshooting guide can help you address this issue.

Troubleshooting Guide: Low or Inconsistent Efficacy

Troubleshooting_Efficacy Start Start: Low/Inconsistent Efficacy Observed CheckFormulation Is the formulation appropriate for a poorly soluble compound? Start->CheckFormulation CheckDose Is the dose sufficient? CheckFormulation->CheckDose Yes ImproveFormulation Action: Improve Formulation - Use solubilizing excipients - Reduce particle size CheckFormulation->ImproveFormulation No CheckStability Is this compound stable in the formulation and under experimental conditions? CheckDose->CheckStability Yes IncreaseDose Action: Increase Dose - Perform dose-response study CheckDose->IncreaseDose No AssessStability Action: Assess Stability - Analyze formulation over time - Consider protecting from light/heat CheckStability->AssessStability No End Outcome: Improved and Consistent Efficacy CheckStability->End Yes ImproveFormulation->CheckDose IncreaseDose->CheckStability AssessStability->End

Q5: My formulation of this compound appears to be unstable, with the compound precipitating out of solution. What can I do?

Precipitation is a common issue with poorly soluble compounds. The following strategies can help improve the stability of your formulation:

  • Co-solvents: Utilize a mixture of solvents to enhance solubility. A common combination for in vivo studies is a ternary system of DMSO, a surfactant like Tween 80 or Cremophor EL, and saline or water. For a related compound, Peucedanocoumarin IV, a vehicle of DMSO:PEG400:saline (5:70:25) was used successfully.[8]

  • Surfactants: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[9]

  • Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and stability in aqueous solutions.[10]

  • pH Adjustment: Although less common for neutral compounds like many coumarins, adjusting the pH of the formulation can sometimes improve solubility if the compound has ionizable groups.[11]

  • Nanonization: Reducing the particle size of the compound to the sub-micron range increases the surface area for dissolution, which can improve the dissolution rate and overall bioavailability.[11] This can be achieved through techniques like milling or high-pressure homogenization.

Q6: How can I prepare a suitable formulation for oral and parenteral administration of this compound?

Here are some starting point formulations that can be adapted for your specific experimental needs. It is recommended to test the solubility and stability of this compound in a small amount of the chosen vehicle before preparing a large batch.[12]

Administration RouteFormulation ExamplePreparation Steps
Oral (Suspension) 0.5% (w/v) Carboxymethylcellulose (CMC) in saline1. Prepare a 0.5% CMC solution by dissolving 0.5 g of CMC in 100 mL of sterile saline. 2. Add the required amount of this compound to the CMC solution. 3. Vortex or sonicate until a uniform suspension is achieved.
Oral (Solution) Polyethylene glycol 400 (PEG400)1. Dissolve this compound directly in PEG400. 2. Gentle warming may be required to facilitate dissolution.
Parenteral (Intravenous) 5% DMSO, 70% PEG400, 25% Saline1. Dissolve this compound in DMSO. 2. Add PEG400 and mix thoroughly. 3. Add saline dropwise while mixing to avoid precipitation.
Parenteral (Intraperitoneal) 10% DMSO, 90% Corn Oil1. Prepare a stock solution of this compound in DMSO. 2. Add the required volume of the stock solution to corn oil. 3. Mix thoroughly to obtain a clear solution or a fine suspension.

Experimental Protocols

Q7: Can you provide a general protocol for assessing the oral bioavailability of this compound in a rodent model?

This protocol outlines the key steps for a basic pharmacokinetic study.

Experimental Workflow: Oral Bioavailability Study

Bioavailability_Workflow Start Start: Bioavailability Assessment AnimalPrep Animal Preparation (e.g., cannulation, fasting) Start->AnimalPrep GroupAssignment Group Assignment (IV and Oral groups) AnimalPrep->GroupAssignment IV_Admin IV Administration (for reference) GroupAssignment->IV_Admin Oral_Admin Oral Administration GroupAssignment->Oral_Admin BloodSampling Serial Blood Sampling (predetermined time points) IV_Admin->BloodSampling Oral_Admin->BloodSampling PlasmaProcessing Plasma Processing and Storage BloodSampling->PlasmaProcessing SampleAnalysis Sample Analysis (e.g., LC-MS/MS) PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Calculate F, t1/2, Cmax, Tmax) SampleAnalysis->PK_Analysis End End: Bioavailability Determined PK_Analysis->End

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Formulation Preparation: Prepare an oral formulation (e.g., suspension in 0.5% CMC) and an intravenous formulation (e.g., in a DMSO/PEG400/saline vehicle).

  • Dosing:

    • Oral Group: Administer this compound via oral gavage.

    • Intravenous Group: Administer this compound via tail vein injection.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or a cannula) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life). Oral bioavailability (F) is calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Q8: How can I quantify this compound in biological samples?

A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a suitable method.

General UHPLC-MS/MS Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a 3-fold volume of cold acetonitrile containing an appropriate internal standard.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound into blank plasma.

    • Quantify the concentration in the unknown samples by interpolating from the standard curve.

Signaling Pathways

Q9: What are the potential signaling pathways modulated by coumarins like this compound?

Coumarins are known to exert anti-inflammatory and antioxidant effects by modulating several key signaling pathways, including NF-κB, MAPK, and Nrf2.[13][14][15]

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB_p p-IκB IKK->IkB_p Phosphorylation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK NFkB NF-κB (p65/p50) IkB_p->NFkB IκB degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Peucedanocoumarin This compound Peucedanocoumarin->IKK Inhibition DNA DNA NFkB_n->DNA Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->Gene_Expression

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress/Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylation MAPK_n p-MAPK MAPK->MAPK_n Translocation Peucedanocoumarin This compound Peucedanocoumarin->MAPK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK_n->Transcription_Factors Activation Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Peucedanocoumarin This compound Peucedanocoumarin->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression

References

minimizing batch-to-batch variability of Peucedanocoumarin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of Peucedanocoumarin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

Q2: What are the primary drivers of batch-to-batch variability for this compound?

Batch-to-batch variability in botanical compounds like this compound arises from two main sources:

  • Raw Botanical Material: Natural variations in the plant source are a major contributor. Factors influencing the chemical composition of the plant include climate, soil conditions, fertilization methods, harvest time, and storage conditions.[2]

  • Manufacturing and Extraction Processes: Inconsistencies during extraction, purification, and handling can introduce significant variability.[2][3][4] This includes the choice of solvents, extraction temperature, duration, and the efficiency of purification techniques.[5][6]

Q3: How can I quantify the purity and concentration of this compound to assess variability?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), are the primary methods for identifying and quantifying this compound.[5][7][8][9] These techniques allow for the separation and measurement of specific coumarins in a complex extract, providing precise data to assess purity and concentration across different batches. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also used.[7][8]

Troubleshooting Guides

This section addresses specific issues that can lead to batch-to-batch variability.

Issue 1: Inconsistent Yields During Extraction

Symptoms: The amount of crude extract or the final purified this compound yield varies significantly between batches, even when using the same starting mass of plant material.

Potential Cause Troubleshooting Step Explanation
Raw Material Quality Standardize raw material sourcing. If possible, source from a single supplier with consistent cultivation and harvesting practices. Perform initial qualification of new raw material batches.The concentration of coumarins in the plant root can vary significantly based on geographical location, harvest season, and post-harvest handling.[2]
Extraction Solvent Ensure the same solvent and solvent-to-solid ratio are used for every batch. Different solvents (e.g., methanol, 70% ethanol, Deep Eutectic Solvents) have different extraction efficiencies.[5]The polarity and composition of the solvent directly impact its ability to dissolve and extract target coumarins.[5][6]
Extraction Method Parameters Strictly control parameters like temperature, time, and ultrasonic/microwave power. For instance, in Microwave-Assisted Extraction (MAE), yields can decrease if the extraction time is too long due to thermal degradation.[6]Over-extraction or under-extraction can lead to inconsistent yields. Optimized and consistent parameters are critical for reproducibility.
Incomplete Cell Disruption Consider an enzyme pretreatment step before extraction. This can break down the plant cell wall, leading to more efficient and consistent release of coumarins.[5]SEM analysis has shown that enzyme pretreatment combined with ultrasonic-assisted extraction can lead to more comprehensive cell fragmentation and higher extraction efficiency.[5]
Issue 2: Variable Purity and Compound Profile in Final Product

Symptoms: HPLC or MS analysis shows different impurity profiles or varying concentrations of this compound relative to other coumarins between batches.

Potential Cause Troubleshooting Step Explanation
Inconsistent Purification Standardize the purification protocol. For column chromatography, use the same stationary phase (e.g., silica gel), mobile phase gradient, and loading amount.[7][10]Minor changes in the purification process can lead to different fractions being collected, altering the final product's purity and composition.
Co-elution of Isomers Employ advanced separation techniques like High-Speed Counter-Current Chromatography (HSCCC) followed by preparative HPLC. This can effectively separate structurally similar compounds.[8]This compound may have isomers or closely related coumarins that are difficult to separate with standard chromatography, leading to inconsistent purity.
Compound Degradation Protect the compound from light and heat during processing and storage. Store purified this compound at low temperatures (e.g., -20°C).[7]Coumarins can be sensitive to thermal degradation or photodegradation, which can alter the purity profile over time or during processing.
Analytical Method Variability Validate the analytical method (e.g., HPLC/UHPLC). Ensure consistent column type, mobile phase composition, flow rate, and detector wavelength for every analysis.[7]An inconsistent analytical method will produce variable results, making it impossible to accurately compare batches.

Experimental Protocols & Methodologies

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Coumarins

This protocol is based on methodologies for extracting coumarins from Peucedanum species.[5]

  • Preparation: Grind dried Peucedanum roots into a fine powder.

  • Enzyme Pretreatment (Optional but Recommended):

    • Mix the plant powder with a suitable buffer (e.g., pH 5.0).

    • Add an appropriate enzyme (e.g., cellulase) at a specified dosage (e.g., 0.2%).

    • Incubate under optimal conditions for the enzyme.

  • Extraction:

    • Add the extraction solvent. A Deep Eutectic Solvent (DES) like choline chloride/1,4-butanediol (molar ratio 1:4) has shown high efficiency.[5] Alternatively, 70% ethanol can be used.

    • Maintain a consistent liquid-to-solid ratio (e.g., 14:1 mL/g).[5]

    • Place the mixture in an ultrasonic bath.

    • Apply consistent ultrasonic power (e.g., 300 W) at a controlled temperature (e.g., 60°C) for a defined time (e.g., 50 minutes).[5]

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Filter the supernatant to remove any remaining particulate matter.

    • The resulting extract is ready for purification or direct analysis.

Protocol 2: Quantification by UHPLC-DAD

This protocol is adapted from methods used for analyzing related coumarins.[7]

  • System: UHPLC system equipped with a Diode Array Detector (DAD), autosampler, binary pump, and column thermostat (e.g., Agilent 1290 Infinity II).[7]

  • Column: C18 column (e.g., Capcellpak C18, 5 μm, 250 × 1.5 mm).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 μL.

    • Detection Wavelength: 321 nm (or other UV maxima suitable for pyranocoumarins).[7][9]

    • Gradient Elution: Run a gradient program, adjusting the percentage of Solvent B to ensure separation of all target compounds.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the samples based on the peak area from the chromatogram.

Visualizations

Workflow for Minimizing Variability

The following diagram outlines a systematic workflow for isolating and analyzing this compound, highlighting critical points where variability should be controlled.

G Workflow for Consistent this compound Production cluster_0 1. Raw Material cluster_1 2. Extraction cluster_2 3. Purification cluster_3 4. Final Product & Storage RawMaterial Source Standardized Plant Material QC1 Quality Control: Initial Purity/Potency Test RawMaterial->QC1 Extraction Standardized Extraction Protocol (e.g., UAE with controlled parameters) QC1->Extraction Pass QC2 Monitor Yield & Profile Consistency Extraction->QC2 Purification Consistent Purification Method (e.g., Column Chromatography, Prep-HPLC) QC2->Purification Pass QC3 In-Process Purity Checks Purification->QC3 FinalProduct Final Product (this compound) QC3->FinalProduct Pass Analysis Final QC Analysis (HPLC/UHPLC, MS) FinalProduct->Analysis Storage Controlled Storage (-20°C, Protected from Light) FinalProduct->Storage G Troubleshooting Logic for Low Yield Start Low/Inconsistent Yield Detected CheckRaw Is Raw Material Quality Consistent? Start->CheckRaw CheckExtraction Are Extraction Parameters (Solvent, Time, Temp) Strictly Controlled? CheckRaw->CheckExtraction Yes Sol1 Action: Qualify New Batches of Raw Material CheckRaw->Sol1 No CheckPurification Is Product Lost During Purification Steps? CheckExtraction->CheckPurification Yes Sol2 Action: Re-Standardize & Document Extraction Protocol CheckExtraction->Sol2 No CheckDegradation Is Compound Degradation (Heat, Light) Possible? CheckPurification->CheckDegradation No Sol3 Action: Optimize Fraction Collection & Recovery CheckPurification->Sol3 Yes Sol4 Action: Implement Protective Measures (e.g., lower temp) CheckDegradation->Sol4 Yes G Proposed Mechanism of Peucedanocoumarin Neuroprotection PC This compound Aggregate α-Synuclein Aggregates (Fibrils) PC->Aggregate Inhibits/ Disassembles Proteasome Proteasomal Clearance PC->Proteasome Promotes Monomer α-Synuclein Monomers Monomer->Aggregate Aggregation Toxicity Neurotoxicity & Cell Death Aggregate->Toxicity Aggregate->Proteasome Degradation

References

Technical Support Center: Peucedanocoumarin II Dosage Refinement for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is a significant lack of published scientific literature specifically detailing the in vivo dosage, toxicity, and pharmacokinetic profiles of Peucedanocoumarin II in animal models. This guide provides a framework for researchers to approach dosage refinement for this novel compound by leveraging data from structurally related compounds and established toxicological study protocols. The information herein should be used as a starting point for rigorous, ethically approved experimental design.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosages for this compound?

A1: Currently, there are no publicly available, peer-reviewed studies that establish a definitive in vivo dosage for this compound in any animal model. Researchers will need to conduct initial dose-ranging studies to determine an appropriate and safe dose for their specific experimental context.

Q2: How can I select a starting dose for my initial animal studies with this compound?

A2: When there is no existing data for a specific compound, a common approach is to use information from structurally similar compounds as a starting point. Peucedanocoumarins III and IV, as well as other coumarins isolated from Peucedanum praeruptorum, have been studied in vivo. Data from these related compounds can provide a preliminary indication of a potential dosage range. It is crucial to start with a low dose and carefully escalate while monitoring for any signs of toxicity.

Q3: What are the potential biological activities of this compound that might influence my study design?

A3: While direct evidence for this compound is scarce, extracts from Peucedanum praeruptorum and related coumarins have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2] These activities are often associated with the modulation of cellular signaling pathways related to inflammation and cell survival.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Poor Solubility of this compound in Vehicle This compound is likely a lipophilic compound with low aqueous solubility.- Prepare a stock solution in a suitable organic solvent like DMSO. - For in vivo administration, consider formulating the compound in a vehicle such as a mixture of DMSO, PEG400, and saline, or in corn oil.[3] - Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch.
Observed Toxicity at Low Doses The compound may have a narrow therapeutic window, or the animal model may be particularly sensitive.- Immediately cease administration and reduce the dosage in subsequent cohorts. - Ensure the observed effects are due to the compound and not the vehicle by including a vehicle-only control group. - Conduct a thorough literature search for the toxicity of similar coumarin structures.
Lack of Efficacy at High Doses - Poor bioavailability. - Rapid metabolism of the compound. - The compound may not be active in the chosen model.- Investigate alternative routes of administration (e.g., intravenous vs. oral) to assess bioavailability. - Conduct pharmacokinetic studies to determine the half-life and clearance of the compound. - Re-evaluate the in vitro data and the rationale for using the compound in the chosen in vivo model.
Inconsistent Results Between Animals - Variability in compound administration. - Differences in animal health or genetics. - Instability of the compound in the formulation.- Ensure accurate and consistent dosing techniques. - Use animals from a reputable supplier with a consistent genetic background. - Prepare fresh formulations regularly and store them appropriately to prevent degradation.

Quantitative Data from Related Compounds

Note: The following tables summarize data from compounds structurally related to this compound and should be used for informational purposes only when designing initial dose-ranging studies.

Table 1: In Vivo Dosages of Related Coumarins in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
Peucedanocoumarin IV (PCiv)RatIntravenous10 mg/kgPharmacokinetic profiling[3]
Peucedanocoumarin IV (PCiv)Mouse (PD model)Oral (in diet)50 mg/kg/dayRescue of motor dysfunction[3]
Praeruptorin C (Pra-C)Mouse (HD model)Not Specified1.5 and 3.0 mg/kgAlleviation of motor deficits[4]
dl-praeruptorin A (Pd-Ia)RatIntravenous5 mg/kgPharmacokinetic profiling[5][6]

Table 2: Pharmacokinetic Parameters of Peucedanocoumarin IV (PCiv) in Rats (Oral Administration)

ParameterValue
Half-life (t½)~97 minutes
Bioavailability~10%
Brain-to-Plasma Ratio6.4

Source:[5]

Experimental Protocols

Protocol 1: General Procedure for a Dose-Ranging Study of a Novel Compound
  • Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group. A common design includes a low, medium, and high dose group.

  • Dose Selection:

    • Starting Dose: Based on in vitro data and dosages of related compounds (see Table 1), select a conservative starting dose.

    • Dose Escalation: A common approach is to use a geometric progression for dose escalation (e.g., 3-fold or 5-fold increases between dose groups).

  • Compound Administration:

    • Prepare the formulation of this compound in a suitable vehicle.

    • Administer the compound or vehicle to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Observe the animals for any clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dosing).

    • Record body weight and food/water intake daily.

  • Endpoint Analysis:

    • At the end of the study period, collect blood samples for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect tissues for histopathological examination.

  • Data Interpretation: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Protocol 2: Preparation of an Oral Formulation for a Poorly Soluble Compound
  • Stock Solution: Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution.

  • Vehicle Preparation: Prepare the final vehicle by mixing DMSO, PEG400, and saline in a specific ratio (e.g., 5:70:25 v/v/v).[3]

  • Final Formulation: Add the appropriate volume of the DMSO stock solution to the prepared vehicle to achieve the desired final concentration for dosing. Ensure the final concentration of DMSO is kept low to avoid vehicle-induced toxicity.

  • Administration: Administer the formulation to the animals via oral gavage at the calculated volume based on their body weight.

Visualizations

G Hypothetical Signaling Pathway for Coumarin Anti-Inflammatory Effects LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Peucedanocoumarin This compound (Hypothesized) Peucedanocoumarin->IKK Inhibits

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

G Experimental Workflow for Dose-Ranging Study cluster_preclinical Pre-study Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase lit_review Literature Review (Related Compounds) dose_select Starting Dose Selection lit_review->dose_select formulation Formulation Development & Solubility Testing dosing Dose Escalation & Administration (e.g., 3+3 design) formulation->dosing dose_select->dosing monitoring Clinical Observation & Data Collection dosing->monitoring analysis Toxicological Analysis (Blood, Tissues) monitoring->analysis mtd Determine MTD & Select Doses for Efficacy Studies analysis->mtd

Caption: General workflow for a dose-ranging study of a novel compound.

G Troubleshooting Logic for In Vivo Studies start Unexpected Adverse Event? vehicle Vehicle Control Shows Similar Event? start->vehicle Yes dose Is Dose Too High? vehicle->dose No sol_vehicle Action: Re-evaluate Vehicle Composition vehicle->sol_vehicle Yes sol_dose Action: Reduce Dose & Re-evaluate Escalation Strategy dose->sol_dose Yes sol_compound Action: Investigate Compound-Specific Toxicity dose->sol_compound No

Caption: Troubleshooting logic for unexpected adverse events in animal studies.

References

Validation & Comparative

In Vivo Anticancer Activity of Peucedanocoumarins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the potential in vivo anticancer activity of peucedanocoumarins, a class of natural compounds with demonstrated preclinical anticancer properties. Due to the current absence of direct in vivo anticancer studies on Peucedanocoumarin II, this document focuses on its close structural analogue, Praeruptorin A, as a representative of this compound class. The guide compares the reported in vitro efficacy of Praeruptorin A with the established in vivo anticancer activities of standard chemotherapeutic agents: cisplatin, doxorubicin, and paclitaxel. Detailed experimental protocols for a representative in vivo study are provided, alongside signaling pathway and workflow diagrams to facilitate a comprehensive understanding of the evaluation process for novel anticancer compounds.

Introduction to Peucedanocoumarins and Anticancer Potential

Peucedanocoumarins are a group of naturally occurring organic compounds found in various plants of the Peucedanum genus. Several members of this class, including Praeruptorin A, have demonstrated notable in vitro anticancer effects, such as the inhibition of cancer cell proliferation and metastasis[1][2]. While in vivo data for this compound is not currently available, the promising in vitro results for structurally similar compounds warrant further investigation into their potential as therapeutic agents. This guide uses Praeruptorin A as a case study to outline how the in vivo efficacy of a novel peucedanocoumarin could be evaluated and benchmarked against existing cancer therapies.

Comparative In Vivo Efficacy Data

The following tables summarize representative in vivo data for standard chemotherapeutic agents in xenograft mouse models. This data serves as a benchmark for the evaluation of novel compounds like peucedanocoumarins.

Table 1: In Vivo Antitumor Activity of Cisplatin in Xenograft Models

Cancer TypeAnimal ModelCisplatin DoseTumor Growth Inhibition (%)Reference
Small Cell Lung Cancer (H526)Mice3.0 mg/kgSignificant tumor response[3][4]
Mammary TumorFVB/NTg Mouse5 mg/kgSignificant tumor growth delay[5]
Cervical Cancer (ME-180)Xenograft Mouse2.0 mg/kg x 3Significant tumor growth inhibition[6]
Lung Cancer (A549)Xenograft Mouse2.5 mg/kg x 3Significant tumor growth inhibition[6]
Ovarian Cancer (NIH:OVCAR-3)Xenograft Mouse2.5 mg/kg x 4Significant tumor growth inhibition[6]

Table 2: In Vivo Antitumor Activity of Doxorubicin in Xenograft Models

Cancer TypeAnimal ModelDoxorubicin DoseTumor Growth Inhibition (%)Reference
Neuroblastoma (SH-SY5Y)Mouse Xenograft3 mg/kg/daySignificant tumor volume reduction[7]
Breast Cancer (MDA-MB-468LN)Nude Mice3.5 mg/kg (single dose)Tumor progression delayed by ~10 weeks[8]
Breast Cancer (4T1)Syngeneic Mouse4 mg/kg and 8 mg/kg (weekly)Enhanced tumor growth inhibition (with TGFβ inhibitor)[9]
Breast Cancer (MCF-7)Murine Xenograft4 mg/kg/wkSignificant reduction in metabolic activity and angiogenesis[10]

Table 3: In Vivo Antitumor Activity of Paclitaxel in Xenograft Models

Cancer TypeAnimal ModelPaclitaxel DoseTumor Growth Inhibition (%)Reference
Canine Mammary Gland CancerMouse XenograftNot specifiedSignificant reduction in tumor volume and weight[11]
Breast CancerNude MiceNot specifiedNon-invasive estimation of uptake in tumors[12][13][14]
Multi-drug Resistant TumorsMouse XenograftNot specifiedUsed as a comparator for resistant models[15]

Proposed In Vivo Experimental Protocol for a Peucedanocoumarin Analogue (Praeruptorin A)

This section outlines a detailed methodology for a typical in vivo study to evaluate the anticancer activity of a novel compound like Praeruptorin A, based on established preclinical research protocols[16][17].

3.1. Cell Culture and Animal Models

  • Cell Line: Human non-small-cell lung cancer (NSCLC) cell line (e.g., A549) or another relevant cancer cell line based on in vitro data.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

3.2. Xenograft Tumor Implantation

  • A549 cells are cultured in appropriate media until they reach 80-90% confluency.

  • Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Each mouse is subcutaneously injected with 100 µL of the cell suspension into the right flank.

  • Tumor growth is monitored every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

3.3. Treatment Protocol

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

    • Praeruptorin A (e.g., 25 mg/kg and 50 mg/kg, administered intraperitoneally daily)

    • Positive control (e.g., Cisplatin at 3 mg/kg, administered intraperitoneally every three days)

  • Treatment is administered for a period of 21-28 days.

  • Body weight is recorded twice weekly as an indicator of toxicity.

3.4. Efficacy Evaluation

  • Tumor volumes are measured twice weekly.

  • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • A portion of the tumor tissue is fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, and TUNEL assay for apoptosis).

  • Another portion is snap-frozen for Western blot analysis of key signaling proteins.

3.5. Statistical Analysis

  • Tumor growth data are analyzed using a two-way ANOVA.

  • Differences in final tumor weight and immunohistochemical staining are analyzed using a one-way ANOVA or t-test.

  • A p-value of < 0.05 is considered statistically significant.

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) xenograft Xenograft Implantation (Nude Mice) cell_culture->xenograft randomization Tumor Growth & Randomization xenograft->randomization treatment Administer Treatment Groups (Vehicle, Praeruptorin A, Cisplatin) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia histology Immunohistochemistry (Ki-67, CD31, TUNEL) euthanasia->histology western_blot Western Blot Analysis euthanasia->western_blot

Caption: Workflow for in vivo evaluation of a novel anticancer compound.

4.2. Hypothesized Signaling Pathway Inhibition

Praeruptorin A has been shown in vitro to affect the ERK signaling pathway, which is a critical regulator of cell proliferation and survival in many cancers[2].

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation PraeruptorinA Praeruptorin A PraeruptorinA->MEK Inhibition

Caption: Potential inhibition of the ERK signaling pathway by Praeruptorin A.

Conclusion

While direct in vivo anticancer studies on this compound are lacking, the available in vitro data for its analogue, Praeruptorin A, suggests that this class of compounds holds promise. The experimental framework and comparative data presented in this guide offer a robust starting point for the in vivo evaluation of peucedanocoumarins. Further preclinical studies are essential to validate their therapeutic potential and to determine their efficacy and safety profiles relative to established chemotherapeutic agents.

References

A Comparative Analysis of Peucedanocoumarin II and Doxorubicin on SGC7901 Human Gastric Carcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Peucedanocoumarin II and the conventional chemotherapeutic agent, doxorubicin, on the SGC7901 human gastric adenocarcinoma cell line. The data presented is compiled from multiple studies to offer an objective overview for researchers in oncology and drug discovery. For the purposes of this guide, data on Praeruptorin A, a closely related isomer of this compound, is used as a proxy due to the availability of specific experimental data on SGC7901 cells.

Executive Summary

Both this compound (represented by Praeruptorin A) and doxorubicin exhibit dose-dependent cytotoxic effects on SGC7901 cells. Doxorubicin, a well-established anthracycline antibiotic, induces cell death through DNA intercalation and inhibition of topoisomerase II. This compound, a natural coumarin, demonstrates anti-proliferative and cytotoxic activities, and notably, has been shown to enhance the efficacy of doxorubicin when used in combination. This suggests a potential role for this compound as a chemosensitizing agent in gastric cancer therapy.

Data Presentation

The following tables summarize the quantitative data on the effects of Praeruptorin A and doxorubicin on SGC7901 cell viability and cytotoxicity.

Table 1: Anti-proliferative Effects of Praeruptorin A and Doxorubicin on SGC7901 Cells

CompoundConcentrationTreatment DurationCell Growth Inhibition (%)
Praeruptorin A10 µM24 hours19.9%[1]
50 µM24 hours24.1%[1]
100 µM24 hours33.7%[1]
Doxorubicin0.25 µM24 hours27.0%[1]
0.5 µM24 hours38.8%[1]
1.0 µM24 hours70.8%[1]
2.0 µM24 hours81.3%[1]

Table 2: Cytotoxic Effects of Praeruptorin A on SGC7901 Cells (LDH Release Assay)

CompoundConcentrationTreatment DurationLDH Release (%)
Praeruptorin A10 µM24 hours~15% (estimated from graph)[1]
50 µM24 hours~20% (estimated from graph)[1]
100 µM24 hours29.7%[1]

Table 3: Combined Anti-proliferative Effects of Praeruptorin A and Doxorubicin on SGC7901 Cells

Doxorubicin ConcentrationPraeruptorin A ConcentrationCell Growth Inhibition (%)
0.25 µM50 µM~45% (estimated from graph)[1]
100 µM55.4%[1]
0.5 µM50 µM~55% (estimated from graph)[1]
100 µM62.8%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

SGC7901 human gastric adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Proliferation
  • Cell Seeding: SGC7901 cells were seeded in 96-well plates at a density of 1.0 × 10^5 cells per well and cultured overnight.

  • Treatment: Cells were treated with various concentrations of Praeruptorin A, doxorubicin, or a combination of both for 24 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Calculation: Cell growth inhibition was calculated as: (1 - (A_treated / A_control)) * 100%.[1]

LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: SGC7901 cells were seeded and treated with various concentrations of Praeruptorin A for 24 hours as described for the MTT assay.

  • Supernatant Collection: After incubation, the culture medium was collected.

  • Cell Lysis: The remaining cells were lysed with 1% Triton X-100.

  • LDH Activity Measurement: The LDH activity in both the collected medium and the cell lysate was measured using a commercial LDH assay kit according to the manufacturer's instructions.

  • Calculation: The percentage of LDH release was calculated as: (LDH_medium / (LDH_medium + LDH_lysate)) * 100%.[1]

Apoptosis Assay (Flow Cytometry)
  • Cell Seeding and Treatment: SGC7901 cells were seeded in 6-well plates and treated with the test compounds for the desired duration.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.

  • Staining: Cells were resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Seeding and Treatment: SGC7901 cells were seeded and treated with the test compounds.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways & Mechanisms of Action

Doxorubicin

Doxorubicin primarily exerts its cytotoxic effects through its interaction with DNA. It intercalates between DNA base pairs, leading to the inhibition of DNA replication and transcription.[2][3] Furthermore, doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, it prevents the re-ligation of the DNA strands, resulting in DNA breaks and subsequent apoptosis.[2][3] In SGC7901 cells, doxorubicin has been shown to activate the PI3K/Akt/mdm2 signaling pathway, which can suppress apoptosis.[2] Inhibition of this pathway can enhance the sensitivity of gastric cancer cells to doxorubicin. Additionally, the Notch1 signaling pathway has been implicated in doxorubicin resistance in gastric cancer cells.[3]

doxorubicin_pathway cluster_dox Doxorubicin Mechanism in SGC7901 Cells cluster_resistance Resistance Pathways Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition PI3K_Akt PI3K/Akt Pathway Doxorubicin->PI3K_Akt Activates DNA_Breaks DNA Double-Strand Breaks Topoisomerase_II->DNA_Breaks Stabilizes cleavage complex Apoptosis Apoptosis DNA_Breaks->Apoptosis mdm2 mdm2 PI3K_Akt->mdm2 Phosphorylates p53 p53 mdm2->p53 Inhibits p53->Apoptosis Notch1 Notch1 Pathway Chemoresistance Chemoresistance Notch1->Chemoresistance

Caption: Doxorubicin's mechanism of action and resistance pathways in SGC7901 cells.

This compound (Praeruptorin A)

The precise signaling pathways modulated by Praeruptorin A in SGC7901 cells are not as extensively characterized as those of doxorubicin. However, studies on other coumarins, such as Imperatorin, in SGC7901 cells have shown involvement of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest. It is plausible that Praeruptorin A may exert its effects through similar mechanisms. The ability of Praeruptorin A to enhance doxorubicin's efficacy suggests it may interfere with drug resistance mechanisms, potentially by inhibiting drug efflux pumps like P-glycoprotein.

peucedanocoumarin_pathway cluster_peucedanocoumarin Putative Mechanism of this compound in SGC7901 Cells cluster_synergy Synergistic Action with Doxorubicin Peucedanocoumarin_II This compound (Praeruptorin A) PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway (Putative) Peucedanocoumarin_II->PI3K_Akt_mTOR Inhibition (Putative) Drug_Efflux_Pumps Drug Efflux Pumps (e.g., P-gp) Peucedanocoumarin_II->Drug_Efflux_Pumps Inhibition (Putative) Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_mTOR->Cell_Cycle_Arrest Doxorubicin_Efflux Doxorubicin Efflux Drug_Efflux_Pumps->Doxorubicin_Efflux

Caption: Putative mechanism of action for this compound in SGC7901 cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative study of these two compounds on SGC7901 cells.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis SGC7901 SGC7901 Cell Culture Treatment Treatment with This compound and/or Doxorubicin SGC7901->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Quantitative Analysis & Comparison MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for comparing cytotoxic agents on SGC7901 cells.

References

A Comparative Guide to Analytical Methods for the Quantification of Peucedanocoumarin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Peucedanocoumarin II, a compound of interest in pharmaceutical research. The following sections present a summary of quantitative data, detailed experimental protocols, and a conceptual workflow for the cross-validation of these methods.

Data Summary

The performance of various analytical methods for the quantification of coumarin compounds, including those structurally related to this compound, is summarized in the table below. These methods, primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offer a range of capabilities in terms of sensitivity and throughput.

Analytical MethodAnalyte(s)Linearity (r²)Accuracy (% Recovery)Precision (% RSD)Lower Limit of Quantification (LLOQ)Reference
UPLC-MS/MS Cirsimarin≥ 0.9992.5% - 107.3%< 14%1 ng/mL[1]
UPLC-MS/MS Compound 2q≥ 0.99Within FDA guidelinesWithin FDA guidelines1.56 nM[2]
UPLC-MS/MS Capmatinib> 0.99-7.67% - 4.48% (bias)0.46% - 6.99%0.94 ng/mL[3]
UPLC-MS/MS Catecholamines & MetabolitesNot specifiedWithin 10% (bias)< 15%2 - 20 pg/mL[4]
HPLC 5 Markers incl. CurcuminNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for the analysis of related coumarin compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the identification and quantification of various coumarins from herbal extracts.[6][7]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.

  • Detection: UV detection at a wavelength of approximately 322 nm is effective for coumarins.[7]

  • Sample Preparation: Herbal extracts are typically prepared by solvent extraction, followed by filtration before injection into the HPLC system.

  • Identification: Peaks are identified by comparing their retention times and UV spectra with those of reference standards.[6][7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC, making it suitable for quantifying low concentrations of analytes in complex matrices like plasma.[1][2][3]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column with a small particle size (e.g., 1.8 µm) is used for high-resolution separation.[3]

  • Mobile Phase: An isocratic or gradient mobile phase, often consisting of acetonitrile and water with additives like formic acid, is employed.

  • Detection: The analytes are detected in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[3]

  • Sample Preparation: For biological samples like plasma, protein precipitation is a common sample preparation technique.[1][2]

  • Quantification: A stable isotope-labeled internal standard is often used to ensure accuracy and precision.[4]

Cross-Validation Workflow

Cross-validation is essential when comparing results from different analytical methods or laboratories to ensure the reliability and consistency of the data.[8][9] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow A_Sample Prepare Spiked QC Samples & Incurred Samples A_Analysis Analyze Samples using Method A A_Sample->A_Analysis A_Data Obtain Concentration Data A A_Analysis->A_Data Compare Compare Datasets A_Data->Compare B_Sample Prepare Spiked QC Samples & Incurred Samples B_Analysis Analyze Samples using Method B B_Sample->B_Analysis B_Data Obtain Concentration Data B B_Analysis->B_Data B_Data->Compare Stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: A conceptual workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Synthetic vs. Natural Peucedanocoumarins: A Case Study on Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of peucedanocoumarins. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data comparing the synthetic production and biological efficacy of Peucedanocoumarin III and IV.

ParameterPeucedanocoumarin III (PCiii)Peucedanocoumarin IV (PCiv)Source(s)
Synthetic Yield 1.6% (after five steps)14% (after five steps)[1]
Cytoprotective Function (EC50) 0.318 µM0.204 µM[1]
Neuroprotection against PFF-induced Neurotoxicity EffectiveSlightly better neuroprotection than PCiii[1][2]
Brain-to-Plasma Concentration Ratio Not reported6.4[1][2]
Oral Bioavailability Not reported10%[1][2]
Half-life (in rats) Not reported~97 minutes[1][2]

Key Findings and Efficacy Comparison

Both natural and synthetic Peucedanocoumarin III have been shown to effectively disaggregate and facilitate the proteasomal clearance of β-sheet aggregates, which are implicated in neurodegenerative diseases.[2] Studies on a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease mouse model demonstrated that PCiii can prevent α-synuclein aggregation and neurotoxicity.[2]

A key advantage of the synthetic approach is the ability to generate structural isomers that may possess enhanced therapeutic properties. Peucedanocoumarin IV, a synthetic structural isomer of PCiii, has demonstrated several advantages. Notably, the synthetic route to PCiv offers a significantly higher yield (14%) compared to that of PCiii (1.6%).[1]

In terms of biological efficacy, PCiv exhibits a more potent cytoprotective function, with a lower median effective concentration (EC50) of 0.204 µM compared to 0.318 µM for PCiii.[1] Furthermore, in a sporadic Parkinson's disease mouse model, PCiv showed a superior ability to rescue motor dysfunction, prevent dopaminergic neuron loss, and suppress α-synuclein aggregation.[1][2] Pharmacokinetic studies revealed that PCiv has favorable brain penetration, with a brain-to-plasma concentration ratio of 6.4, a half-life of approximately 97 minutes in rats, and an oral bioavailability of 10%.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this comparison are provided below.

Cell Viability Assay

The cytoprotective effects of PCiii and PCiv were assessed using a trypan blue exclusion assay in SH-SY5Y cells.

  • SH-SY5Y cells were plated in 12-well plates at a density of 0.2 × 10^6 cells per well.

  • Cells were transiently transfected with constructs to induce the expression of the β-sheet aggregate mimic, β23.

  • Following transfection, cells were treated with varying concentrations of PCiii or PCiv.

  • After the treatment period, cells were harvested by trypsinization to yield single-cell suspensions.

  • The cells were washed twice with phosphate-buffered saline (PBS) and resuspended in serum-free DMEM.

  • The resuspended cells were mixed with an equal volume of 0.4% trypan blue (w/v) and incubated for 2 minutes at room temperature.

  • Live and dead cells were counted using a Countess II Automated Cell Counter to determine cell viability.

In Vivo Parkinson's Disease Mouse Model

The therapeutic efficacy of PCiv was evaluated in a sporadic Parkinson's disease mouse model.

  • A sporadic PD mouse model was established through a combinatorial co-injection of α-synuclein preformed fibril (PFF) and recombinant adeno-associated virus expressing α-synuclein into the substantia nigra of mice.

  • A synthetic PCiv diet was administered to the mice at a dose of 50 mg/kg/day for 30 days, starting from the day of the nigral injection.

  • Motor function was assessed using tests such as the pole test and rotarod test.

  • Post-mortem analysis of the brains was conducted to evaluate dopaminergic neuron loss and α-synuclein aggregation.

  • Coronal sections of the brains were stained with anti-tyrosine hydroxylase (TH) antibody to visualize dopaminergic neurons and with antibodies against phosphorylated α-synuclein to assess aggregation.

In Vitro α-Synuclein Aggregation Assay

The inhibitory effect of PCiv on α-synuclein aggregation was monitored in primary cortical neuron cultures.

  • Primary cortical neurons were cultured from mice.

  • Lewy body-like inclusions were induced by treating the neurons with in vitro-prepared α-synuclein PFF (1 µg) for 14 days.

  • To assess the protective effects, PCiii or PCiv (1 µM) was added to the culture medium every 2 days for the 14-day period following PFF treatment.

  • After 14 days, the neurons were fixed and stained with antibodies against MAP2 (a neuronal marker) and pS129-αSyn (a marker for Lewy-like inclusions).

  • The intensity of the pS129-αSyn immunofluorescence signal in MAP2-positive neurons was quantified to determine the extent of α-synuclein aggregation.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow for Peucedanocoumarin IV and the signaling pathway involved in the clearance of α-synuclein aggregates, a key mechanism of action for these compounds.

G cluster_synthesis Synthetic Workflow for Peucedanocoumarin IV Umbelliferone Umbelliferone (Commercially Available) Intermediate1 Five-Step Synthesis Umbelliferone->Intermediate1 PCiii Peucedanocoumarin III (1.6% Yield) Intermediate1->PCiii Byproduct Synthetic Intermediate 2 (Byproduct) Intermediate1->Byproduct Acetylation Simple Acetylation Byproduct->Acetylation PCiv Peucedanocoumarin IV (14% Yield) Acetylation->PCiv

Synthetic Workflow for Peucedanocoumarin IV

G cluster_pathway Clearance of α-Synuclein Aggregates alphaSyn α-Synuclein Monomers Oligomers Oligomers alphaSyn->Oligomers Fibrils Fibrils (Lewy Bodies) Oligomers->Fibrils UPS Ubiquitin-Proteasome System Oligomers->UPS Degradation Autophagy Autophagy-Lysosome Pathway Fibrils->Autophagy Degradation PC Peucedanocoumarins (PCiii & PCiv) PC->Oligomers Inhibits Aggregation & Promotes Disaggregation PC->Fibrils Promotes Disaggregation Clearance Aggregate Clearance & Neuroprotection UPS->Clearance Autophagy->Clearance

Clearance of α-Synuclein Aggregates Pathway

References

A Head-to-Head Comparison of Peucedanocoumarin II with Other Pyranocoumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Peucedanocoumarin II and other notable pyranocoumarins, focusing on their anti-inflammatory, anticancer, and neuroprotective activities. The information is compiled from various experimental studies to aid in research and development efforts.

Comparative Analysis of Biological Activities

Pyranocoumarins, a class of naturally occurring heterocyclic compounds, exhibit a wide range of biological activities. This section provides a comparative overview of the efficacy of this compound and its analogs in key therapeutic areas.

Anti-inflammatory Activity

The anti-inflammatory potential of pyranocoumarins is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. While direct comparative data for this compound is limited, the following table summarizes the inhibitory concentrations (IC50) for NO production of various pyranocoumarins from different studies.

Table 1: Comparative Anti-inflammatory Activity of Pyranocoumarins (Inhibition of NO Production)

CompoundCell LineIC50 (µM)Reference
Praeruptorin ARAW 264.7~25 µg/mL[1]
Praeruptorin BRat HepatocytesMore potent than Praeruptorin A
Praeruptorin ERat HepatocytesData not available
DecursinRAW 264.7Data not available
CalipteryxinRAW 264.7<30 µM[1]
AnomalinRAW 264.7<50 µM[1]
CorymbocoumarinRAW 264.7<60 µg/mL[1]
Coumarin Derivative 2RAW 264.7<20 µM[2]

Note: Data is collated from multiple sources and experimental conditions may vary.

Anticancer Activity

The cytotoxic effects of pyranocoumarins against various cancer cell lines are a key area of investigation. Decursin, in particular, has been extensively studied for its anticancer properties. The following table presents the half-maximal inhibitory concentration (IC50) values for different pyranocoumarins against a range of cancer cell lines.

Table 2: Comparative Anticancer Activity of Pyranocoumarins (Cytotoxicity, IC50 in µM)

CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)HL-60 (Leukemia)Reference
This compound Data not availableData not availableData not availableData not available
Decursin Data not availableData not available1-50 µMData not available
Robustic Acid Derivative 2d 37.03 ± 0.97>100>10021.04 ± 0.43[3]
Robustic Acid Derivative 2g 27.45 ± 0.38>100>10016.63 ± 0.12[3]
Robustic Acid Derivative 2i >100>100>10016.38 ± 0.27[3]
Clausarin Data not available6.9 ± 1.6Data not availableData not available[4]

Note: Data is collated from multiple sources and experimental conditions may vary.

Neuroprotective Activity

Recent studies have highlighted the potential of pyranocoumarins in neurodegenerative diseases. A direct comparison between Peucedanocoumarin III and its isomer, Peucedanocoumarin IV, has demonstrated their ability to inhibit α-synuclein aggregation, a key factor in Parkinson's disease.

Table 3: Comparative Neuroprotective Activity of Peucedanocoumarin III and IV

CompoundActivityObservationReference
Peucedanocoumarin III Inhibition of α-synuclein aggregationEffective in preventing PFF-induced α-synuclein aggregation in neurons.[5]
Peucedanocoumarin IV Inhibition of α-synuclein aggregationShowed slightly better neuroprotection and more potent prevention of PFF-induced α-synuclein aggregation in neurons compared to PCiii.[5]

PFF: Pre-formed fibril

Signaling Pathways and Mechanisms of Action

The biological effects of pyranocoumarins are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-inflammatory Signaling Pathway

Pyranocoumarins often exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Pyranocoumarins Pyranocoumarins (e.g., Praeruptorin A) Pyranocoumarins->IKK inhibits Pyranocoumarins->MAPK_pathway inhibits Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene induces

Caption: Pyranocoumarin Inhibition of Inflammatory Pathways.

Anticancer Apoptosis Signaling Pathway

In cancer cells, pyranocoumarins like decursin can induce apoptosis (programmed cell death) through the modulation of key signaling molecules, including the Bcl-2 family of proteins and caspases.

Anticancer Apoptosis Signaling Pathway cluster_0 Mitochondrial Pathway cluster_1 Caspase Cascade Decursin Decursin Bcl2 Bcl-2 (Anti-apoptotic) Decursin->Bcl2 downregulates Bax Bax (Pro-apoptotic) Decursin->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Decursin-induced Apoptosis in Cancer Cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in cell culture supernatants.

Experimental Workflow

Griess Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with Pyranocoumarins A->B C 3. Stimulate with LPS B->C D 4. Collect supernatant C->D E 5. Add Griess Reagent D->E F 6. Measure Absorbance at 540-570 nm E->F

Caption: Griess Assay for Nitric Oxide Measurement.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test pyranocoumarin for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period at room temperature to allow for color development, measure the absorbance at 540-570 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow

MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat with Pyranocoumarins A->B C 3. Add MTT Reagent B->C D 4. Incubate to form Formazan crystals C->D E 5. Solubilize crystals with DMSO or SDS D->E F 6. Measure Absorbance at 570 nm E->F

Caption: MTT Assay for Cell Viability Assessment.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyranocoumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Western Blot for NF-κB Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to analyze the activation of the NF-κB pathway by examining the levels of key proteins like p65 and IκBα.

Experimental Workflow

Western Blot Workflow A 1. Cell Lysis and Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p65, anti-IκBα) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging and Data Analysis H->I

References

Unveiling the Action of Peucedanocoumarin II: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Peucedanocoumarin II, a natural compound belonging to the diverse family of coumarins, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of its putative mechanism of action, validated through data on structurally similar coumarins, against established therapeutic agents. Due to a lack of direct studies on this compound, its activity is inferred from research on other coumarins isolated from the Peucedanum genus. This guide aims to offer a valuable resource for researchers investigating novel anti-inflammatory and cytotoxic agents.

Anti-inflammatory Activity: A Tale of Two Pathways

Coumarins isolated from various Peucedanum species have demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2][3] This section compares the inferred action of this compound with Parthenolide, a well-characterized sesquiterpene lactone known for its anti-inflammatory properties.[4][5][6]

Comparative Data: Inhibition of Inflammatory Mediators

CompoundTarget Cell LineStimulantKey Inhibitory Effects (IC50)Putative Mechanism
Peucedanocoumarin (Inferred) RAW264.7 MacrophagesLPSInhibition of NO, TNF-α, IL-6, iNOS, COX-2[1][2]Inhibition of NF-κB and MAPK signaling pathways[1][2]
Parthenolide Various (e.g., CF cells)LPSInhibition of IL-8, TNF-α, IL-1β, IL-6[4][7]Direct inhibition of IκB kinase (IKK), preventing NF-κB activation[4][6]

Signaling Pathway: Anti-inflammatory Action

The diagram below illustrates the proposed mechanism by which this compound and related coumarins inhibit inflammatory responses. Lipopolysaccharide (LPS) activation of Toll-like receptor 4 (TLR4) typically triggers a signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of the NF-κB complex (p50/p65) to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Peucedanocoumarins are thought to interfere with this pathway, preventing the transcription of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IKK->IkappaB Leads to degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocates Peucedanocoumarin This compound (and related coumarins) Peucedanocoumarin->IKK Inhibits DNA DNA NFkappaB_nuc->DNA Binds to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->ProInflammatory_Genes Promotes transcription

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity: Inducing Cancer Cell Death

Several coumarins isolated from Peucedanum species have exhibited cytotoxic effects against various cancer cell lines, primarily by inducing apoptosis through the mitochondrial-mediated pathway.[8][9][10] This section compares the inferred cytotoxic mechanism of this compound with Etoposide, a widely used chemotherapeutic agent that targets topoisomerase II.[11][12][13]

Comparative Data: Cytotoxicity Against Cancer Cell Lines

CompoundTarget Cell LineKey Effects (IC50)Putative Mechanism
Peucedanocoumarin (Inferred) HL-60 (Leukemia)[8][9], CEM-13, MT-4, U-937 (Tumor cells)[14]Varies by cell line and specific coumarinInduction of apoptosis via mitochondrial pathway, caspase activation[8][9]
Etoposide Various (e.g., Lung, Testicular)Varies by cell lineInhibition of topoisomerase II, leading to DNA strand breaks and apoptosis[11][12][13]

Signaling Pathway: Cytotoxic Action

The following diagram illustrates the proposed apoptotic pathway initiated by this compound and related coumarins in cancer cells. This pathway is believed to involve the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death.

G cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion Peucedanocoumarin This compound (and related coumarins) MMP Reduced Mitochondrial Membrane Potential Peucedanocoumarin->MMP CytochromeC Cytochrome c release MMP->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic pathway of this compound in cancer cells.

Experimental Protocols

1. In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Assay)

This protocol is adapted from studies on the anti-inflammatory effects of coumarins.[1][2]

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO) is measured in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Experimental Workflow: Nitric Oxide Assay

G cluster_workflow Nitric Oxide Assay Workflow step1 1. Seed RAW264.7 cells in 96-well plate step2 2. Pre-treat with Test Compound step1->step2 step3 3. Stimulate with LPS (1 µg/mL) for 24h step2->step3 step4 4. Collect supernatant step3->step4 step5 5. Add Griess Reagent step4->step5 step6 6. Measure absorbance at 540 nm step5->step6

Caption: Workflow for the in vitro nitric oxide assay.

2. Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.[15][16]

  • Cell Culture: Cancer cell lines (e.g., HL-60) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Experimental Workflow: MTT Assay

G cluster_workflow MTT Assay Workflow step1 1. Seed cancer cells in 96-well plate step2 2. Treat with Test Compound step1->step2 step3 3. Add MTT solution and incubate for 4h step2->step3 step4 4. Remove medium step3->step4 step5 5. Add solubilization solution (e.g., DMSO) step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Disclaimer: The information provided on this compound is based on data from structurally related compounds due to the limited availability of direct research. Further experimental validation is required to confirm its specific mechanism of action and therapeutic potential.

References

Comparative Analysis of Peucedanocoumarin Bioactivity in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Peucedanocoumarin III and its structural isomer, Peucedanocoumarin IV, reveals their potential as therapeutic agents against neurodegenerative diseases, primarily through the inhibition of α-synuclein aggregation, a key pathological hallmark of Parkinson's disease. This guide provides a comparative overview of their bioactivity, alongside established α-synuclein aggregation inhibitors, offering researchers and drug development professionals a comprehensive resource for evaluating these compounds.

In the landscape of neuroprotective compound discovery, Peucedanocoumarin III (PC-III) and the more recently synthesized Peucedanocoumarin IV (PC-IV) have emerged as promising candidates.[1][2] While direct independent replication studies for a specific "Peucedanocoumarin II" are not prominent in recent literature, extensive research has focused on PC-III and its analogue, PC-IV. These compounds have demonstrated significant efficacy in preclinical models by targeting the aggregation of α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[1][2]

This guide will delve into the quantitative bioactivity of PC-III and PC-IV, comparing them with two well-characterized inhibitors of α-synuclein aggregation: Epigallocatechin gallate (EGCG) and Baicalein.

Quantitative Comparison of Bioactivity

The following tables summarize the key quantitative data on the bioactivity of Peucedanocoumarin III, Peucedanocoumarin IV, and the alternative α-synuclein aggregation inhibitors EGCG and Baicalein.

CompoundBioactivityModel SystemConcentration / EC₅₀ / IC₅₀Outcome
Peucedanocoumarin III Inhibition of α-synuclein aggregationIn vitro Thioflavin T assay50 µMSubstantially diminished aggregation[2]
CytoprotectionSH-SY5Y cellsNot specifiedIncreased viability of α-synuclein-expressing cells treated with 6-OHDA to 60% from 40%[2]
Peucedanocoumarin IV Inhibition of α-synuclein aggregationIn vitroComparable to PC-IIIStrong anti-aggregate activity[1]
CytoprotectionSH-SY5Y cellsNot specifiedSlightly better neuroprotection than PC-III against PFF-induced neurotoxicity
EGCG Inhibition of α-synuclein aggregationIn vitro (A-Syn-HiLyte488 binding)ED₅₀ = 250 nMConcentration-dependent inhibition[3]
Inhibition of α-synuclein fibril formationIn vitro100 nMBlocked aggregation[3]
Baicalein Inhibition of α-synuclein fibrillationIn vitroLow micromolarPotent inhibition of fibril formation[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro α-Synuclein Aggregation Assay (Thioflavin T)

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the extent of fibril formation.[5]

Protocol:

  • Preparation of α-synuclein: Recombinant human α-synuclein is expressed and purified. The protein is typically dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filtered to remove any pre-existing aggregates.

  • Assay Setup: The reaction is set up in a 96-well black plate with a clear bottom. Each well contains:

    • α-synuclein monomer solution (e.g., 50-100 µM)

    • Thioflavin T (e.g., 10-20 µM)

    • Test compound (Peucedanocoumarin III, IV, EGCG, or Baicalein) at various concentrations or a vehicle control (e.g., DMSO).

    • The final volume is adjusted with the assay buffer.

  • Incubation and Measurement: The plate is sealed and incubated at 37°C with continuous shaking in a plate reader. Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Data Analysis: The fluorescence intensity is plotted against time. The lag time, maximum fluorescence, and the rate of aggregation can be determined from the resulting sigmoidal curve. The percentage of inhibition is calculated by comparing the fluorescence of the compound-treated samples to the vehicle control.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.

Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS) and seeded into a 96-well plate.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing the test compounds at various concentrations. For neuroprotection studies, cells are often co-treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or pre-formed α-synuclein fibrils (PFFs).

  • Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).

  • Assay Procedure: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated or vehicle-treated) cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by these compounds and the general experimental workflows.

G cluster_0 α-Synuclein Aggregation Cascade cluster_1 Inhibitory Action cluster_2 Cellular Consequences cluster_3 Therapeutic Outcome Monomer Monomer Oligomer Oligomer Monomer->Oligomer Aggregation Fibril Fibril Oligomer->Fibril Aggregation Lewy Body Formation Lewy Body Formation Fibril->Lewy Body Formation Accumulation Neuronal Dysfunction Neuronal Dysfunction Lewy Body Formation->Neuronal Dysfunction Inhibitor PC-III / PC-IV / EGCG / Baicalein Inhibitor->Oligomer Inhibition Inhibitor->Fibril Disaggregation Cell Death Cell Death Neuronal Dysfunction->Cell Death Inhibition Inhibition Neuroprotection Neuroprotection Inhibition->Neuroprotection Disaggregation Disaggregation Disaggregation->Neuroprotection

Caption: Inhibition of α-Synuclein Aggregation Pathway.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Recombinant α-Synuclein Recombinant α-Synuclein Aggregation Assay (ThT) Aggregation Assay (ThT) Recombinant α-Synuclein->Aggregation Assay (ThT) Quantify Inhibition Quantify Inhibition Aggregation Assay (ThT)->Quantify Inhibition Test Compounds Test Compounds Test Compounds->Aggregation Assay (ThT) SH-SY5Y Cells SH-SY5Y Cells Induce α-Syn Aggregation (PFFs) Induce α-Syn Aggregation (PFFs) SH-SY5Y Cells->Induce α-Syn Aggregation (PFFs) SH-SY5Y Cells->Induce α-Syn Aggregation (PFFs) Treat with Compounds Treat with Compounds Induce α-Syn Aggregation (PFFs)->Treat with Compounds Induce α-Syn Aggregation (PFFs)->Treat with Compounds Cell Viability Assay (CCK-8) Cell Viability Assay (CCK-8) Treat with Compounds->Cell Viability Assay (CCK-8) Immunofluorescence Immunofluorescence Treat with Compounds->Immunofluorescence Assess Neuroprotection Assess Neuroprotection Cell Viability Assay (CCK-8)->Assess Neuroprotection Visualize Aggregates Visualize Aggregates Immunofluorescence->Visualize Aggregates

Caption: Experimental Workflow for Bioactivity Screening.

While the precise signaling pathways modulated by Peucedanocoumarin III and IV are still under active investigation, studies on other coumarin derivatives suggest potential involvement of neuroprotective pathways such as the TRKB-CREB-BDNF pathway.[6][7][8] It is hypothesized that these compounds may exert their effects by activating pro-survival signaling cascades and mitigating neuroinflammation, potentially through the modulation of pathways like NF-κB.

G cluster_0 Potential Neuroprotective Signaling cluster_1 Potential Anti-inflammatory Signaling Coumarin Derivatives Coumarin Derivatives TRKB Receptor TRKB Receptor Coumarin Derivatives->TRKB Receptor Activation NF-κB Activation NF-κB Activation Coumarin Derivatives->NF-κB Activation Inhibition PI3K/Akt Pathway PI3K/Akt Pathway TRKB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TRKB Receptor->MAPK/ERK Pathway CREB CREB PI3K/Akt Pathway->CREB BDNF Expression BDNF Expression CREB->BDNF Expression Neuronal Survival Neuronal Survival BDNF Expression->Neuronal Survival MAPK/ERK Pathway->CREB Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation

Caption: Potential Signaling Pathways Modulated by Coumarin Derivatives.

References

Unraveling the Structure-Activity Relationship of Peucedanocoumarin II Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Peucedanocoumarin II analogs, focusing on their potential as therapeutic agents. While direct and extensive research on this compound is limited, this document synthesizes available data on closely related pyranocoumarins and other coumarin derivatives to infer key structural determinants for biological activity. The information presented herein is intended to guide future research and drug development efforts in this promising class of compounds.

Comparative Biological Activities of Coumarin Analogs

The biological activities of coumarin derivatives are significantly influenced by the nature and position of substituents on the coumarin scaffold. The following tables summarize the cytotoxic and anti-inflammatory activities of various coumarin analogs, providing a basis for understanding the potential of this compound derivatives.

Table 1: Cytotoxicity of Coumarin Analogs against Cancer Cell Lines

Compound/AnalogCell LineIC50 (µM)Key Structural FeaturesReference
Pyranocoumarin Derivatives
DFC4MCF-712.571,4-dioxane moiety fusion
DFC4KYSE-3034.991,4-dioxane moiety fusion
Coumarin-Amino Acid Derivatives
Compound 4k (Tyr)MCF-74.98Tyrosine conjugate[1][2]
Compound 4k (Tyr)HepG29.4Tyrosine conjugate[2]
Compound 6c (β-Ala-L-Met)MCF-75.85Dipeptide (β-Ala-L-Met) conjugate[1][2]
Palladium(II) Complexes
Complex C1A549Better than cisplatinPalladium(II) complex[3]
Complex C1Panc-1Better than cisplatinPalladium(II) complex[3]
Complex C2A549Better than cisplatinPalladium(II) complex[3]
Complex C2Panc-1Better than cisplatinPalladium(II) complex[3]
Peucedanocoumarin Analogs
Peucedanocoumarin IV (PCiv)SH-SY5Y (β23 expressing)EC50: 0.204Isomer of PCiii
Peucedanocoumarin III (PCiii)SH-SY5Y (β23 expressing)EC50: 0.318Isomer of PCiv

Table 2: Anti-inflammatory Activity of Coumarin Analogs

Compound/AnalogAssayIC50/InhibitionKey Structural FeaturesReference
Pyranocoumarin Derivatives
DFC1COX-1 InhibitionIC50: 97.49 µg/mL1,4-dioxane moiety fusion
DFC1COX-2 InhibitionIC50: 74.52 µg/mL1,4-dioxane moiety fusion
Coumarin Derivative 2NO Production (LPS-stimulated RAW264.7)IC50: 33.37 µMSpecific structure not detailed[4]
AcenocoumarolNO Production (LPS-stimulated RAW264.7)Significant decrease4-hydroxycoumarin derivative[5]
AcenocoumarolPGE2 Production (LPS-stimulated RAW264.7)Significant decrease4-hydroxycoumarin derivative[5]
(+)-Praeruptorin ANO Production (LPS-stimulated macrophages)Reduced productionPyranocoumarin

Key Structure-Activity Relationship Insights

Based on the available data for pyranocoumarins and other coumarin derivatives, several structural features are crucial for their biological activities:

  • The Pyran Ring: The fusion of a pyran ring to the coumarin core, as seen in peucedanocoumarins, is a common feature in many biologically active natural products. This extension of the heterocyclic system can influence the molecule's interaction with biological targets.

  • Substituents on the Pyran Ring: The nature and position of ester groups on the dihydropyran ring, as seen in Peucedanocoumarins III and IV (acetyl and tigloyl moieties), are critical for their anti-aggregate activity against proteins like α-synuclein.[6] While the exact arrangement of these esters in this compound is different, their presence and stereochemistry are expected to be major determinants of its activity.

  • Hydroxylation and Alkoxylation: The presence and position of hydroxyl and alkoxy groups on the benzopyran ring of the coumarin scaffold are known to modulate antioxidant, anti-inflammatory, and cytotoxic activities.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a significant role in its ability to cross cell membranes and interact with intracellular targets.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubated to allow for attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: The resulting formazan crystals, which are insoluble, are dissolved by adding a solubilizing agent such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable, metabolically active cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophage cells upon stimulation with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[5]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds for 1 hour.[5]

  • LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[5]

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.[10] An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.[5]

  • Absorbance Reading: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.[10]

Signaling Pathways and Experimental Workflow

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade involved in inflammation.[1][3] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Induces Transcription Inhibitor This compound Analog (Inhibitor) Inhibitor->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in cellular responses to a variety of stimuli, including inflammation.[]

MAPK_Signaling Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->MAPKKK Inhibits Inhibitor->MAPKK Inhibits

Caption: The MAPK signaling cascade in inflammation.

General Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for the screening and evaluation of novel chemical compounds.

Experimental_Workflow Synthesis Analog Synthesis & Characterization PrimaryScreen Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreen HitSelection Hit Selection (Active Compounds) PrimaryScreen->HitSelection HitSelection->Synthesis Inactive (Further Modification) SecondaryScreen Secondary Screening (e.g., Anti-inflammatory Assay) HitSelection->SecondaryScreen Active LeadSelection Lead Compound Selection SecondaryScreen->LeadSelection Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) LeadSelection->Mechanism Promising InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: Experimental workflow for SAR studies.

References

Safety Operating Guide

Navigating the Disposal of Peucedanocoumarin II: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Peucedanocoumarin II, ensuring compliance with general laboratory safety standards. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general best practices for chemical waste management and information available for the related compound, Coumarin.

Hazard Assessment and Classification

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with the compound. Based on data for the related compound, Coumarin, this compound should be handled as a hazardous substance.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed.TCI Chemicals, Carl ROTH[1][2]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Carl ROTH[2]

Given these classifications, this compound must be disposed of as hazardous waste through an approved waste disposal plant[1]. Under no circumstances should it be disposed of in the regular trash or down the drain[3][4].

Essential Disposal Procedures

The following steps outline the recommended protocol for the proper disposal of this compound waste.

1. Waste Segregation:

  • All waste containing this compound, including pure compound, solutions, and contaminated labware, must be segregated from other waste streams[5].

  • Store waste in a designated, well-ventilated area away from incompatible materials.

2. Container Management:

  • Use only compatible, leak-proof containers for waste collection. The original product container is often a suitable choice[5].

  • Ensure containers are in good condition, free from cracks or corrosion[4].

  • All waste containers must be kept tightly closed except when adding waste[4][5].

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound"[5].

  • Indicate the approximate concentration and date of accumulation.

  • Do not use chemical formulas or abbreviations on the label[5].

4. Disposal of Contaminated Materials:

  • Solid Waste: Contaminated personal protective equipment (PPE), such as gloves and lab coats, as well as absorbent materials from spill cleanups, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a labeled, compatible liquid waste container.

  • Sharps: Contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers: Containers that held this compound should be treated as hazardous waste. If local regulations permit, triple-rinsing the container with a suitable solvent may be an option. The rinsate must be collected and disposed of as hazardous waste[6].

5. Request for Waste Pickup:

  • Do not transport hazardous waste yourself[6].

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Labware) B Consult SDS or Treat as Hazardous A->B C1 Solid Waste Container B->C1 Solid C2 Liquid Waste Container B->C2 Liquid C3 Sharps Container B->C3 Sharps D Label Container: 'Hazardous Waste' 'this compound' Date & Concentration C1->D C2->D C3->D E Store in Designated Secondary Containment Area D->E F Contact EHS for Pickup E->F

Caption: Disposal workflow for this compound waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general procedure for handling acutely toxic solid waste should be followed.

Protocol for Triple Rinsing Empty Containers:

  • Select a solvent capable of dissolving this compound.

  • Fill the empty container to approximately 10% of its volume with the chosen solvent.

  • Securely cap the container and agitate it to ensure the entire inner surface is rinsed.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat steps 2-4 two more times for a total of three rinses.

  • The triple-rinsed container may now be disposed of according to institutional guidelines, which may allow for disposal as regular waste after defacing the original label[6].

Disclaimer: The information provided is based on general chemical safety principles and data for a related compound. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for this compound, if available, before handling and disposal. Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste management.

References

Personal protective equipment for handling Peucedanocoumarin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Peucedanocoumarin II, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on general laboratory safety protocols and data from structurally similar coumarin compounds.

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesNitrile or latex gloves should be worn. Ensure gloves are snug-fitting and have no perforations. It is advisable not to reuse disposable gloves. For those with latex allergies, nitrile gloves are a suitable alternative.[1]
Body Protection Laboratory coatA buttoned lab coat should be worn to protect clothing and skin from potential spills.[1] For handling hazardous drugs, impermeable, long-sleeved gowns that close in the back with elastic or knit cuffs are recommended.[2]
Eye and Face Protection Safety glasses or gogglesEye protection with side shields is the minimum requirement.[3] For procedures with a risk of splashes or sprays, chemical splash goggles and a face shield should be used in conjunction.[3]
Respiratory Protection Dust respiratorIn situations where dust or aerosols may be generated, a dust respirator should be used.[4] For unpacking packages that may be damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[2]
Foot Protection Closed-toed shoesClosed-toed shoes are required to protect the feet from spills.[1]

Hazard and Precautionary Data

Hazard StatementPrecautionary Statement
H301: Toxic if swallowed. [5]P264: Wash skin thoroughly after handling.
H412: Harmful to aquatic life with long lasting effects. [5]P270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.[5]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) for similar compounds A->B C Don Appropriate PPE (Gloves, Lab Coat, Goggles) B->C D Weigh/handle compound in a a well-ventilated area or fume hood C->D E Perform experimental procedures D->E F Decontaminate work surfaces E->F I Segregate and label chemical waste E->I G Doff PPE correctly F->G H Wash hands thoroughly G->H J Dispose of waste according to institutional and local regulations I->J

Safe Handling Workflow for this compound

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or a local exhaust ventilation system.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Hygiene: Wash hands and face thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Remove all contaminated clothing immediately. Rinse skin well with water. If irritation occurs, seek medical advice.

  • If in Eyes: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical advice if you feel unwell.

Disposal Plan:

  • Waste Disposal: Dispose of this compound and its container at an approved waste disposal plant. Follow all federal, state, and local regulations for chemical waste disposal.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated biohazard or chemical waste container.[1] Reusable PPE, such as lab coats, should be decontaminated before laundering.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Peucedanocoumarin II
Reactant of Route 2
Peucedanocoumarin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.